cholesterol n-heptyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O3/c1-7-8-9-10-11-23-37-33(36)38-28-19-21-34(5)27(24-28)15-16-29-31-18-17-30(26(4)14-12-13-25(2)3)35(31,6)22-20-32(29)34/h15,25-26,28-32H,7-14,16-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXXPUMMZEWSU-SJTWHRLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659857 | |
| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-81-9 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-(heptyl carbonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cholesterol n-Heptyl Carbonate from Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol n-heptyl carbonate, a cholesteric liquid crystal, holds significant promise in the development of advanced drug delivery systems and thermo-sensitive materials. Its synthesis from the readily available starting materials, cholesteryl chloroformate and n-heptanol, is a critical process for researchers in materials science and pharmaceutical development. This comprehensive technical guide provides a detailed exploration of the synthesis, purification, and characterization of cholesterol n-heptyl carbonate. It elucidates the underlying chemical principles, offers a step-by-step experimental protocol, and discusses the instrumental analysis techniques essential for verifying the product's identity and purity. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and application of cholesterol derivatives.
Introduction
Cholesterol and its derivatives are fundamental components in various biological and technological applications. Their unique molecular structure, comprising a rigid steroid core and a flexible alkyl chain, imparts amphiphilic properties that are crucial for the formation of cell membranes and have been exploited in the design of drug delivery vehicles. The modification of cholesterol's hydroxyl group allows for the synthesis of a diverse range of compounds with tailored properties.
Cholesteryl n-heptyl carbonate is a notable derivative that exhibits liquid crystalline properties. Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, making them highly responsive to external stimuli such as temperature.[1] This characteristic makes cholesteryl n-heptyl carbonate a valuable component in the formulation of thermochromic materials and stimuli-responsive drug delivery systems.[2] The synthesis of this compound involves the reaction of cholesteryl chloroformate with n-heptanol, a nucleophilic substitution reaction that forms a carbonate linkage. Understanding the nuances of this synthesis is paramount for producing a high-purity product suitable for its intended applications.
Reaction Mechanism and Stoichiometry
The synthesis of cholesterol n-heptyl carbonate from cholesteryl chloroformate and n-heptanol proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the hydroxyl group in n-heptanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cholesteryl chloroformate. This is followed by the elimination of a chloride ion, which is subsequently scavenged by a base, typically pyridine, to drive the reaction to completion and neutralize the hydrochloric acid byproduct.
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Cholesteryl Chloroformate | C₂₈H₄₅ClO₂ | 449.10 | 1 |
| n-Heptanol | C₇H₁₆O | 116.20 | 1.2 |
| Pyridine | C₅H₅N | 79.10 | 1.5 |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of cholesterol n-heptyl carbonate.
Materials and Equipment
-
Cholesteryl chloroformate (98% purity)
-
n-Heptanol (99% purity)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Ethanol (95%)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography (60-120 mesh)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cholesteryl chloroformate (1 equivalent) in anhydrous dichloromethane (100 mL).
-
Addition of Reactants: To this solution, add n-heptanol (1.2 equivalents) followed by the slow, dropwise addition of anhydrous pyridine (1.5 equivalents) from a dropping funnel at room temperature with continuous stirring.
-
Reaction: The reaction mixture is then heated to reflux (approximately 40°C for DCM) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The disappearance of the cholesteryl chloroformate spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash successively with 5% hydrochloric acid (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude cholesterol n-heptyl carbonate is purified by recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized cholesterol n-heptyl carbonate should be confirmed using various analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel coated plates
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v)
-
Visualization: UV light (254 nm) and/or staining with a phosphomolybdic acid solution followed by heating.
The product, being more nonpolar than the starting alcohol, will have a higher Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
¹H NMR: Key signals to identify include the protons of the heptyl chain, the methine proton at the C3 position of the cholesterol backbone, and the vinyl proton at the C6 position. The protons of the methylene group adjacent to the carbonate oxygen in the heptyl chain are expected to show a downfield shift compared to those in n-heptanol.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carbonate group, the carbons of the cholesterol steroid nucleus, and the carbons of the n-heptyl chain.[3] The chemical shift of the carbonyl carbon is a key indicator of carbonate formation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can provide further structural information. For neutral molecules like cholesteryl esters, techniques like electrospray ionization (ESI) may be less effective, and lithiated adducts can be used to enhance ionization.[4]
-
Expected Molecular Ion: The molecular formula of cholesterol n-heptyl carbonate is C₃₅H₆₀O₃, with a molecular weight of 528.85 g/mol . The mass spectrum should show a peak corresponding to the molecular ion or a related adduct (e.g., [M+H]⁺, [M+Na]⁺).
-
Fragmentation Pattern: A characteristic fragmentation is the neutral loss of the cholestane moiety.[4]
Applications
Cholesteryl n-heptyl carbonate's primary application lies in its properties as a cholesteric liquid crystal. These materials exhibit a helical structure and can selectively reflect light of a specific wavelength, which is sensitive to temperature.[5] This thermochromic behavior makes them suitable for:
-
Temperature Sensors: In applications where a visual indication of temperature is required.[1]
-
Thermo-sensitive Displays: As components in liquid crystal displays (LCDs) that respond to temperature changes.[2]
In the field of drug delivery, cholesterol derivatives are extensively used to enhance the stability and biocompatibility of liposomes and other nanoparticle-based drug carriers.[6] While specific research on cholesterol n-heptyl carbonate in drug delivery is emerging, its amphiphilic nature and ability to form ordered structures suggest its potential in:
-
Stimuli-Responsive Drug Release: The temperature-dependent phase transitions of the liquid crystal structure could be harnessed to trigger the release of encapsulated drugs.
-
Enhanced Drug Encapsulation: The ordered molecular arrangement in the liquid crystalline phase may improve the loading capacity of hydrophobic drugs within delivery systems.[7]
Conclusion
The synthesis of cholesterol n-heptyl carbonate from cholesteryl chloroformate is a straightforward yet crucial reaction for accessing a valuable material for advanced applications. This guide has provided a comprehensive overview of the synthetic protocol, from the underlying mechanism to detailed experimental procedures and characterization techniques. By following the outlined steps and understanding the chemical principles involved, researchers can reliably synthesize and purify this important cholesterol derivative. Further exploration of its unique liquid crystalline properties will undoubtedly pave the way for novel applications in drug delivery, diagnostics, and materials science.
References
- Brown, G. H., & Wolken, J. J. (1979). Liquid Crystals and Biological Systems. Academic Press.
-
Chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]
- Elser, W., & Ennulat, R. D. (1976). Advances in Liquid Crystals, 2, 73.
- Griffiths, J. S. (1988). Experimental Chemistry.
-
Taylor & Francis. (n.d.). Cholesteric liquid crystal – Knowledge and References. Retrieved from [Link]
- Han, H., et al. (2010). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1930–1939.
- Lieb, T. J., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(3), 569-579.
- MDPI. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 12(3), 648.
-
Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]
-
AOCS. (n.d.). The NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were.... Retrieved from [Link]
- PubMed. (2010). Crystal structure and microstructure of cholesteryl oleyl carbonate. Chemistry and Physics of Lipids, 163(7), 659-664.
-
Magritek. (n.d.). Cholesterol. Retrieved from [Link]
- MDPI. (2021). Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors. Pharmaceutics, 13(9), 1386.
- ScienceOpen. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(4), 1266-1278.
- MDPI. (2023). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. Polymers, 15(20), 4078.
- MDPI. (2023). An Experimental Study of Glycerol Carbonate Synthesis over g-C3N4 Catalysts.
-
ResearchGate. (n.d.). Cholesteric Liquid Crystals: Properties And Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Cholesterol from the Liver Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry. Retrieved from [Link]
- NIH. (2023). Synthesis of Glycerol Carbonate from Ethylene Carbonate Using Zinc Stearate as a Catalyst: Operating Conditions and Kinetic Modeling.
-
ResearchGate. (n.d.). Drug- incorporating calcium carbonate nanoparticles for a new delivery system. Retrieved from [Link]
Sources
- 1. choe.cn [choe.cn]
- 2. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Monograph: Molecular Structure & Mesogenic Properties of Cholesterol n-Heptyl Carbonate
[1][2]
Executive Summary & Core Identity
Cholesterol n-heptyl carbonate (CAS: 15455-81-9) is a non-steroidal liquid crystal mesogen derived from the esterification of cholesterol with chloroformates.[1][2][3] Unlike standard cholesteryl esters (e.g., cholesteryl nonanoate), this molecule features a carbonate linkage (
This structural modification alters the molecular dipole moment and length-to-breadth ratio, critical factors in tuning the helical pitch of the cholesteric (chiral nematic) phase .[2] It is primarily utilized in thermochromic liquid crystal formulations, where it serves as a pitch-adjusting component to shift the selective reflection of light into the visible spectrum.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Cholest-5-en-3-ol (3 |
| Molecular Formula | |
| Molecular Weight | 528.85 g/mol |
| CAS Number | 15455-81-9 |
| Appearance | Waxy white solid / Viscous liquid (mesophase) |
| Primary Mesophase | Cholesteric (Chiral Nematic) |
| Optical Rotation | Levorotatory (due to chiral centers at C3, C8, C9, C10, C13, C14, C17, C20) |
Molecular Architecture & Structure-Property Relationships[1][2]
The utility of cholesterol n-heptyl carbonate lies in its tripartite molecular design, which balances rigidity for order and flexibility for fluidity.[2]
The Steroid Nucleus (Rigid Core)
The backbone is the cyclopentanoperhydrophenanthrene ring system (C1–C17).
-
Function: Provides the "hard core" necessary for anisotropic packing.[2]
-
Chirality: The asymmetric centers (particularly at C3 and the ring junctions) induce a twist in the liquid crystal phase, transforming a standard nematic alignment into a helical cholesteric structure.
-
Planarity: The double bond at C5–C6 flattens the A and B rings, enhancing the ability of molecules to stack parallel to one another.
The Carbonate Linkage (The Differentiator)
Unlike a simple ester linkage (
-
Dipole Moment: The carbonate group possesses a distinct dipole vector compared to carboxylates, influencing intermolecular forces and the "twisting power" in LC mixtures.
-
Stability: Carbonates are generally more resistant to hydrolysis under neutral conditions compared to some esters, providing better longevity in encapsulated sensors.[1][2]
The n-Heptyl Tail (Flexible Spacer)[1][2]
-
Chain Length (
): The heptyl chain acts as a "solvent" attached to the mesogen. It lowers the melting point, allowing the liquid crystal phase to exist at accessible temperatures. -
Odd-Even Effect: In homologous series of liquid crystals, properties often oscillate between odd and even carbon numbers.[1][2] The heptyl (odd, C7) carbonate is the first in its homologous series to exhibit a stable visible reflection spectrum, whereas shorter chains (pentyl/hexyl) have freezing points too high to sustain the mesophase usefully [1].
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity cholesterol n-heptyl carbonate via nucleophilic substitution. Safety: Work in a fume hood. Pyridine and chloroformates are toxic and lachrymators.[1][2]
Reaction Mechanism
The synthesis follows a modified Schotten-Baumann reaction pathway using Cholesteryl Chloroformate as the reactive electrophile and n-Heptanol as the nucleophile.[1][2]
Figure 1: Synthetic pathway for the formation of the carbonate linkage.[1][2]
Step-by-Step Methodology
-
Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Cholesteryl Chloroformate (1.0 eq, ~4.5 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (1.2 eq) dropwise.[1][2] The solution may become slightly cloudy.
-
Reaction: Add n-Heptanol (1.1 eq) slowly via a pressure-equalizing addition funnel over 30 minutes.
-
Digestion: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1][2]
-
Workup:
-
Purification (Critical): Recrystallize the crude waxy solid from hot ethanol or acetone. Repeat until the transition temperatures (measured via DSC) are sharp (< 1°C width).
Characterization & Phase Behavior[1][2][5][6][7][8]
To validate the structure and purity, the following analytical signatures must be confirmed.
Spectroscopic Validation
Liquid Crystal Mesophases
Cholesterol n-heptyl carbonate exhibits a Cholesteric Phase .[1][2] In this phase, molecules align in pseudo-layers where the director (average orientation) rotates slightly between layers, forming a helix.[2]
Selective Reflection (Bragg's Law):
The material reflects light at a wavelength (
-
Heptyl Specificity: The heptyl chain length tunes the pitch
such that falls within the visible spectrum (400–700 nm) at specific temperatures. -
Thermochromism: As temperature increases, the thermal agitation increases the twist angle between layers, shortening the pitch
. This causes the reflected color to shift from Red (longer ) to Blue (shorter ).[1]
Figure 2: Phase transition thermodynamics and optical response.
Applications in Research & Industry
Thermochromic Sensors
Cholesterol n-heptyl carbonate is rarely used pure because its operating range is narrow.[1][2] It is formulated into ternary mixtures (e.g., with Cholesteryl Oleyl Carbonate and Cholesteryl Nonanoate) to create:
-
Medical Thermography: Disposable forehead thermometers.[1][2]
-
NDT (Non-Destructive Testing): Mapping heat distribution on circuit boards or aerospace composites to detect delamination.[1][2]
Optical Filters
Due to the circular dichroism of the cholesteric phase, films of this material can act as notch filters, reflecting Left-Handed Circularly Polarized (LHCP) light while transmitting Right-Handed Circularly Polarized (RHCP) light.[2]
References
-
Elser, W., & Ennulat, R. D. (1976).[1][2][4] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, 2, 73-172.[1][2] [1][2]
-
ChemicalBook. (n.d.).[1][2] Cholesterol n-heptyl carbonate Properties and CAS 15455-81-9. Link
-
University of Wisconsin-Madison MRSEC. (n.d.).[1][2] Preparation of Cholesteryl Ester Liquid Crystals. Link
-
PubChem. (n.d.).[1][2] Cholesteryl Heptyl Carbonate Compound Summary. Link[1][2]
Introduction: The Significance of Cholesteryl Heptyl Carbonate
< An In-Depth Technical Guide to the Physical Characteristics of Cholesteryl Heptyl Carbonate
This guide provides a comprehensive technical overview of the core physical characteristics of cholesteryl heptyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring a deep and practical understanding of this versatile liquid crystal.
Cholesteryl heptyl carbonate (CHC) is a derivative of cholesterol, a fundamental molecule in biological systems. By modifying the hydroxyl group at the C3 position with a heptyl carbonate chain, the molecule gains remarkable properties, most notably its ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1] Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.
The defining feature of the cholesteric phase is its helical superstructure, where the average molecular orientation, known as the director, twists periodically. This structure is responsible for the unique optical properties of CHC, including the selective reflection of light, which results in iridescent colors that are highly sensitive to temperature changes. This thermochromic behavior makes CHC and related materials valuable for applications ranging from temperature sensors and displays to advanced optical materials and potential use in drug delivery systems. Understanding the precise physical characteristics of CHC is paramount to harnessing its potential in these fields.
Part 1: Molecular Identity and Structure
Accurate characterization begins with confirming the molecular identity and purity of the compound. Cholesteryl heptyl carbonate is synthesized from the cholesterol backbone, imparting a rigid, anisotropic shape essential for liquid crystal formation.
Table 1: Core Molecular Properties of Cholesteryl Heptyl Carbonate
| Property | Value | Source |
| Chemical Name | Cholesteryl Heptyl Carbonate | N/A |
| Synonym | Heptyl Carbonic Acid Cholesterol Ester | |
| CAS Number | 15455-81-9 | |
| Molecular Formula | C₃₅H₆₀O₃ | |
| Molecular Weight | 528.86 g/mol |
Molecular Structure Visualization
The structure combines the rigid steroid nucleus with a flexible heptyl carbonate tail. This duality is crucial for the formation of the mesophases that define its liquid crystalline nature.
Caption: Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.
Part 2: Thermophysical Properties & Phase Behavior
The most defining characteristic of CHC is its thermotropic behavior—its tendency to transition through different phases upon changes in temperature. The sequence of these transitions provides a fundamental fingerprint of the material.
Liquid Crystal Phase Transitions
As a thermotropic liquid crystal, CHC exhibits a series of phase transitions upon heating from a solid state. A typical progression for a cholesteric compound is from a solid crystalline (Cr) state to the cholesteric liquid crystal (Ch) phase, and finally to a clear isotropic liquid (Iso) state. Each transition occurs at a specific, reproducible temperature.
Table 2: Key Thermophysical Parameters
| Property | Value | Notes |
| Melting Point (Cr -> Ch) | Data not available | Expected to be a high melting point solid.[1] |
| Clearing Point (Ch -> Iso) | Data not available | The temperature at which it becomes an isotropic liquid. |
| Refractive Index | 1.51 | A measure of how light propagates through the material. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for accurately determining the temperatures and enthalpy changes associated with phase transitions.
Objective: To identify the melting point (Cr-Ch) and clearing point (Ch-Iso) of cholesteryl heptyl carbonate and quantify the energy absorbed during these transitions (enthalpy).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl heptyl carbonate into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point. This scan reveals the transition temperatures and erases any previous thermal history.
-
Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature. This reveals the temperatures of transitions upon cooling, which may differ from heating due to supercooling.
-
Second Heating Scan: Perform a second heating scan identical to the first. This scan is typically used for reporting data as it represents the material's behavior from a consistent, controlled crystalline state.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks on the heating scans. The onset temperature of the first major peak corresponds to the melting point, and the onset of the second peak corresponds to the clearing point. The area under each peak is integrated to calculate the enthalpy of the transition (ΔH).
Causality: A controlled heating and cooling rate is critical. Too fast a rate can lead to thermal lag and inaccurate temperature readings. The inert atmosphere is essential because at elevated temperatures, complex organic molecules like CHC can react with oxygen, which would introduce artifacts into the data. The second heating scan is considered the most reliable because the cooling step creates a more uniform and reproducible crystalline structure compared to the material's state as-received.
Caption: Fig 2. Workflow for DSC analysis of phase transitions.
Part 3: Structural and Optical Characterization
Beyond thermal behavior, understanding the structural arrangement of molecules and the resulting optical properties is crucial.
Crystallography and Polymorphism
Cholesterol derivatives are known to exhibit polymorphism, meaning they can crystallize into more than one distinct crystal structure. These different polymorphs can have different melting points and stabilities. The molecular packing in the crystalline state is typically in either monolayer or bilayer arrangements, which is determined by the interactions between the steroid rings and the aliphatic chains.
Experimental Protocol: Polarized Optical Microscopy (POM)
POM is an indispensable tool for visualizing the anisotropic nature of liquid crystals. It allows for the direct observation of the unique "textures" that are characteristic of different liquid crystal phases.
Objective: To visually identify the cholesteric phase of CHC and observe its transition to the isotropic liquid.
Methodology:
-
Sample Preparation: Place a small amount of CHC on a clean microscope slide. Gently place a coverslip over the sample.
-
Heating Stage: Position the slide on a programmable hot stage attached to the polarized light microscope.
-
Observation:
-
Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
In the solid crystalline phase, the sample will appear bright and crystalline.
-
Upon melting into the cholesteric phase, a fluid, birefringent texture will appear. The cholesteric phase often exhibits a "focal conic" or "oily streak" texture. As the temperature changes within this phase, a play of colors may be observed due to the changing pitch of the helical structure.
-
At the clearing point, the field of view will become completely dark (extinction), as the isotropic liquid does not interact with polarized light. This provides a visual confirmation of the Ch-Iso transition temperature measured by DSC.
-
Causality: The use of crossed polarizers is key. Anisotropic materials, like liquid crystals, rotate the plane of polarized light, allowing it to pass through the second polarizer (the analyzer) and be observed. Isotropic materials do not, resulting in a dark image. This difference in optical behavior provides an unambiguous way to distinguish between the liquid crystal and isotropic liquid phases.
Caption: Fig 3. Phase identification using Polarized Optical Microscopy.
Part 4: Spectroscopic Verification
Spectroscopic techniques provide confirmation of the molecule's chemical structure and functional groups, which is essential for ensuring material purity.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for cholesteryl heptyl carbonate were not found, the expected characteristic signals can be predicted based on its structure and data from similar molecules like cholesteryl methyl carbonate and cholesteryl acetate.
-
FTIR Spectroscopy: The most prominent signal will be a strong C=O (carbonyl) stretching vibration from the carbonate group, typically found around 1750-1770 cm⁻¹. Other key signals include the C-O stretching vibrations of the carbonate group and the C-H stretching and bending vibrations from the steroid nucleus and the heptyl chain.
-
¹H NMR Spectroscopy: The proton spectrum would be complex. Key regions would include:
-
Alkyl Region (∼0.6-2.5 ppm): A large number of overlapping signals from the protons on the steroid backbone and the heptyl chain. Distinct signals for the terminal methyl group of the heptyl chain and the angular methyl groups of the steroid would be visible.
-
Carbinol Methine Proton (∼4.5-4.7 ppm): The proton at the C3 position, adjacent to the carbonate oxygen, would appear as a multiplet in this downfield region.
-
Olefinic Proton (∼5.4 ppm): The single proton on the C=C double bond within the steroid B-ring would appear as a distinct multiplet.
-
Experimental Protocol: Sample Preparation for Spectroscopy
Objective: To prepare CHC for analysis by FTIR and NMR to confirm its chemical identity.
Methodology:
-
For FTIR (ATR method):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid CHC sample directly onto the crystal.
-
Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
-
For ¹H NMR:
-
Dissolve 5-10 mg of CHC in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Place the NMR tube in the spectrometer and acquire the data.
-
Causality: For NMR, a deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the signals from the sample. For FTIR, the ATR method is often preferred for solids as it requires minimal sample preparation compared to older methods like KBr pellets, leading to faster and more reproducible results.
Conclusion
Cholesteryl heptyl carbonate is a classic example of a thermotropic liquid crystal whose physical properties are intimately linked to its molecular structure. Its progression from a crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid is governed by specific transition temperatures and enthalpies, which can be precisely determined using techniques like DSC and POM. The unique optical properties, such as a refractive index of 1.51 and temperature-sensitive color play, arise directly from the anisotropic, helical arrangement of molecules in the cholesteric phase. Spectroscopic analysis serves as the essential final step to verify the chemical structure that gives rise to this fascinating behavior. A thorough characterization using the methodologies outlined in this guide is the foundation for any advanced research or application involving this material.
References
-
PureSynth. Cholesterol Heptyl Carbonate. [Link]
-
Rom. Journ. Phys., Vol. 51, Nos. 7–8, P. 819–826, Bucharest, 2006. DIELECTRIC PROPERTIES OF CHOLESTEROL DERIVATIVES. [Link]
-
PubChem - NIH. Cholesteryl heptanoate. [Link]
-
Cheméo. Chemical Properties of Cholesteryl normal-heptylate (CAS 1182-07-6). [Link]
-
Journal of the Korean Chemical Society. Crystal Structure and Liquid Crystalline State of Cholesteryl Butylcarbonate. [Link]
-
PubChem - NIH. Cholesteryl oleyl carbonate. [Link]
- Google Patents. US4301023A - Cholesteric compositions.
-
NIST WebBook. Cholesteryl methyl carbonate. [Link]
-
Wikipedia. Cholesteryl oleyl carbonate. [Link]
-
Wikipedia. Cholesteric liquid crystal. [Link]
-
chymist.com. Preparation of Cholesteryl Ester Liquid Crystals. [Link]
-
MRI Questions. PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. [Link]
-
Chemsrc. Cholesteryl oleyl carbonate | CAS#:17110-51-9. [Link]
-
University of Windsor. 2D Assignment of cholesteryl acetate. [Link]
Sources
An In-Depth Technical Guide to the Thermal Properties of Cholesteryl n-Heptyl Carbonate
Foreword
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical exploration into the thermal characteristics of cholesteryl n-heptyl carbonate. This liquid crystal is a member of the cholesteryl n-alkyl carbonate homologous series, a class of materials whose unique phase behavior is intrinsically linked to its molecular structure. Understanding these properties is not merely an academic exercise; it is fundamental to harnessing these molecules for advanced applications, from novel drug delivery systems to sensitive thermal sensors. In this document, we move beyond a simple recitation of data. We delve into the causality behind the observed phenomena and the experimental rigor required to elucidate them, providing you with both the "what" and the "why" that are critical for scientific advancement.
Introduction: The Significance of Cholesteryl Esters
Cholesteryl esters, a class of lipids, are pivotal in various biological and pathological processes.[1] Beyond their physiological roles, their derivatives, such as cholesteryl n-heptyl carbonate (CAS Number: 15455-81-9), exhibit fascinating thermotropic liquid crystalline behavior.[2][3] These materials exist in a state between a crystalline solid and an isotropic liquid, known as a mesophase.[1][4] The transitions between these states are driven by temperature, and characterizing these thermal events is crucial for predicting the material's behavior and designing functional systems.
The structure of cholesteryl n-heptyl carbonate, with its rigid steroidal core and flexible n-heptyl alkyl chain, dictates a delicate balance of intermolecular forces. This balance governs the formation of the cholesteric (or chiral nematic) mesophase, a unique fluid state characterized by a helical arrangement of molecules.[4] This helical superstructure is responsible for the signature optical properties of these materials, including the selective reflection of light, which manifests as vibrant iridescent colors.[2] This guide will provide an in-depth analysis of the thermal transitions of cholesteryl n-heptyl carbonate, the experimental methodologies used for their characterization, and the scientific principles that underpin these observations.
Theoretical Framework: Phase Transitions in Cholesteryl Carbonates
The thermal behavior of cholesteryl n-heptyl carbonate is defined by a series of transitions between distinct physical states. Each state possesses a unique degree of molecular order.
-
Crystalline Solid (K): In the solid state, molecules are arranged in a highly ordered, three-dimensional lattice with minimal kinetic energy.
-
Cholesteric Liquid Crystal (Ch): Upon heating, the crystalline lattice breaks down, but significant orientational order is maintained. The elongated molecules align along a common axis (the director), which itself twists helically through space.[4] This phase combines the fluidity of a liquid with the anisotropic optical properties of a crystal.
-
Isotropic Liquid (I): At a higher temperature, the remaining orientational order is lost. The molecules adopt a random, disordered arrangement, and the material becomes optically isotropic, akin to a conventional liquid.[1]
The transitions between these phases are first-order thermodynamic events, characterized by a distinct enthalpy change (ΔH), representing the energy required to induce the change in molecular order. The specific temperatures at which these transitions occur are key physical constants of the material. For the homologous series of cholesteryl n-alkyl carbonates, these transition temperatures are systematically influenced by the length of the n-alkyl chain.[2]
Quantitative Thermal Analysis
The cornerstone of characterizing cholesteryl n-heptyl carbonate is the precise measurement of its transition temperatures and associated enthalpy changes. The most authoritative data for the cholesteryl n-alkyl carbonate series comes from the seminal 1973 study by Elser, Pohlmann, and Boyd, who employed Differential Scanning Calorimetry (DSC) and optical microscopy.[2]
| Transition | Transition Temperature (°C) | Enthalpy of Transition (kcal/mol) | Entropy of Transition (cal/mol·K) |
| Melting (Crystal → Cholesteric) | 97.0 | 5.58 | 15.1 |
| Clearing (Cholesteric → Isotropic) | 99.4 | 0.15 | 0.4 |
Table 1: Calorimetric and Optical Data for Cholesteryl n-Heptyl Carbonate. Data sourced from Elser, Pohlmann, and Boyd (1973).[2]
Insight & Expertise: The data reveals two critical points. First, the melting transition from the solid crystal to the cholesteric liquid crystal requires a substantial amount of energy (5.58 kcal/mol), indicative of the energy needed to break the rigid crystal lattice. In contrast, the transition from the ordered cholesteric phase to the disordered isotropic liquid is energetically much less demanding (0.15 kcal/mol). This small enthalpy change is a hallmark of liquid crystal transitions, reflecting the subtle loss of long-range orientational order. The narrow temperature range of the cholesteric mesophase (only 2.4°C) is also a noteworthy characteristic for this specific homologue.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, thermal analysis of liquid crystals relies on a combination of complementary techniques. Differential Scanning Calorimetry (DSC) provides quantitative energetic data, while Polarized Light Microscopy (PLM) offers qualitative visual confirmation of the phase structures. This dual approach creates a self-validating system where the thermal events detected by DSC are directly correlated with observable changes in the material's microstructure.
Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC is the premier technique for measuring the heat flow associated with phase transitions.[4] It directly quantifies the transition temperatures and enthalpies by comparing the heat required to change the temperature of the sample to that of an inert reference. The resulting thermogram provides an energetic fingerprint of the material.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl n-heptyl carbonate into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any sublimation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor of the DSC instrument.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the isotropic transition (e.g., 120°C). This scan records the endothermic transitions (melting and clearing).
-
Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature. This scan records the exothermic transitions (crystallization).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrated peak area (enthalpy) for each thermal event.
Caption: Workflow for DSC analysis of cholesteryl n-heptyl carbonate.
Polarized Light Microscopy (PLM) with Hot Stage
Causality of Experimental Choice: While DSC provides energetic data, it offers no insight into the structure of the phases. PLM is essential for visualizing the anisotropic nature of liquid crystals.[5] Because liquid crystalline phases are birefringent, they rotate the plane of polarized light, producing characteristic textures that can be used to identify the specific mesophase. A hot stage allows for precise temperature control, enabling direct observation of the phase transitions as they occur.
Step-by-Step PLM Protocol:
-
Sample Preparation: Place a small amount of cholesteryl n-heptyl carbonate on a clean microscope slide. Gently place a coverslip over the sample.
-
Mounting: Position the slide on the hot stage, which is mounted on the rotating stage of the polarizing microscope.
-
Microscope Setup: Set the microscope polarizers to a crossed position (90° angle). In this configuration, an isotropic material (like the isotropic liquid phase) will appear completely dark (extinguished), while a birefringent material (the liquid crystal phase) will appear bright and textured.
-
Thermal Analysis:
-
Slowly heat the sample using the hot stage controller, monitoring the sample through the eyepieces or a connected camera.
-
At the melting point (T_m), observe the transformation from the solid crystalline structure to the fluid, highly textured cholesteric phase. The characteristic texture is often a "focal conic" or "oily streak" texture.
-
Continue heating until the clearing point (T_i). At this temperature, the texture will vanish, and the field of view will become dark as the sample transitions to the isotropic liquid.
-
Slowly cool the sample from the isotropic melt. Observe the reverse transitions, noting the formation of liquid crystal domains from the isotropic liquid. This cooling cycle is critical for identifying monotropic phases (phases that only appear on cooling), although cholesteryl n-heptyl carbonate's primary mesophase is enantiotropic (appears on both heating and cooling).[2]
-
Caption: Logical flow of a PLM hot-stage experiment for phase identification.
Conclusion and Future Directions
This guide has detailed the fundamental thermal properties of cholesteryl n-heptyl carbonate, grounded in the authoritative data from Elser, Pohlmann, and Boyd.[2] The material exhibits a well-defined, albeit narrow, cholesteric liquid crystal phase. The combination of Differential Scanning Calorimetry and Polarized Light Microscopy provides a robust, self-validating framework for complete characterization.
For professionals in drug development, the precise transition temperatures are critical. They define the thermal stability range for potential formulations and can influence drug release kinetics in liquid crystal-based delivery systems. For materials scientists, this compound serves as a model system for understanding the structure-property relationships that govern mesophase behavior. Future research could explore how the thermal properties of cholesteryl n-heptyl carbonate are altered in binary or ternary mixtures with other liquid crystals or active pharmaceutical ingredients, opening new avenues for creating tunable, multi-functional materials.
References
-
Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1), 77–86. [Link]
-
Ginsburg, G. S., Atkinson, D., & Small, D. M. (1984). Physical properties of cholesteryl esters. Progress in lipid research, 23(3), 135-167. [Link]
-
PureSynth. (n.d.). Cholesterol Heptyl Carbonate. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (2023). Cholesteric liquid crystal. [Link]
-
Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. PubMed. [Link]
Sources
Preliminary Investigation of Cholesteryl n-Heptyl Carbonate Liquid Crystals
Executive Summary
This technical guide outlines the preliminary investigation into Cholesteryl n-Heptyl Carbonate , a specific homologue in the cholesteryl alkyl carbonate series. While cholesteryl oleyl carbonate is widely recognized in industrial thermochromics, the heptyl (C7) derivative occupies a critical "crossover" position in the homologous series. It is the first member of the series to exhibit a stable, enantiotropic cholesteric phase with selective reflection in the visible spectrum, yet it lacks the smectic mesophase interference observed in longer-chain homologues (C8+).
This guide provides a self-validating framework for the synthesis, characterization, and evaluation of this material, highlighting its potential utility in precision temperature sensing and as a tunable lipophilic domain in liquid crystal nanoparticle (LCNP) drug delivery systems.
Theoretical Foundation & Homologous Series Logic[1]
The "Gatekeeper" Homologue
In the study of cholesteryl n-alkyl carbonates, the chain length (
-
Short Chains (
): Often exhibit high melting points or monotropic phases where crystallization kinetics outpace mesophase formation.[1][2] -
Heptyl (
): The inflection point. It is typically the first in the series to display a robust cholesteric phase with vibrant selective reflection (thermochromism) without the formation of a smectic phase. -
Long Chains (
): The increased Van der Waals forces between alkyl chains induce smectic ordering (layered structures), which can suppress the cholesteric helical pitch and alter optical properties.
Scientific Insight: Investigating the heptyl derivative allows researchers to isolate pure cholesteric behavior (helical twisting) without the confounding variable of smectic pre-transitional effects found in octyl and nonyl derivatives.
Synthesis & Purification Protocol
Objective: Synthesize high-purity cholesteryl n-heptyl carbonate via an acyl substitution reaction. Mechanism: Nucleophilic attack of n-heptanol on the carbonyl carbon of cholesteryl chloroformate.
Reagents & Materials
-
Precursor A: Cholesteryl Chloroformate (>97% purity).[1]
-
Precursor B: n-Heptanol (1-Heptanol) (dried over molecular sieves).[1][2]
-
Scavenger: Pyridine (to neutralize HCl byproduct).[1]
-
Purification: Ethanol/Acetone (for recrystallization).[1][2]
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and N2 purge, dissolve Cholesteryl Chloroformate (0.01 mol) in 50 mL anhydrous toluene.
-
Addition: Cool the solution to 0°C. Add Pyridine (0.012 mol) dropwise.
-
Reaction: Add n-Heptanol (0.011 mol) slowly to maintain temperature <5°C.
-
Reflux: Allow to warm to room temperature, then reflux at 80°C for 4 hours to ensure completion.
-
Quench & Wash:
-
Isolation: Dry organic layer over MgSO4, filter, and rotary evaporate toluene.
-
Crystallization: Recrystallize the crude white solid from hot Ethanol/Acetone (1:1) twice to remove unreacted alcohol.
Visualization: Synthesis Pathway
Caption: Nucleophilic substitution pathway for the synthesis of cholesteryl n-heptyl carbonate.
Characterization & Phase Behavior[3][4][5][6][7]
Self-Validating Protocol: Do not rely on a single method. Use DSC to find thermal events and POM to identify the nature of those events.
Differential Scanning Calorimetry (DSC)
-
Setup: Sealed aluminum pans, 5-10 mg sample, heating/cooling rate 5°C/min.
-
Expected Thermal Events:
Polarized Optical Microscopy (POM)[1][2]
-
Setup: Cross-polarizers, hot stage controller.
-
Texture Identification:
-
Planar Texture: "Oil-slick" colors (Grandjean texture) indicating the helical axis is perpendicular to the substrate.[1][2] This confirms the Cholesteric phase.
-
Focal Conic Texture: Fan-like defects, typically seen if the alignment is disturbed or upon cooling from isotropic.
-
Absence of Batonnets: The absence of batonnet textures (characteristic of Smectic A) confirms the purity of the cholesteric behavior for the C7 homologue.
-
Data Summary Table (Typical Values)
Note: Exact values depend on purity; these are representative of the homologous series trends (Elser et al., 1973).
| Parameter | Cholesteryl n-Heptyl Carbonate (C7) | Comparison: Octyl (C8) |
| Melting Point ( | ~20-30°C (Sensitive to purity) | Higher |
| Mesophase Type | Pure Cholesteric | Smectic A |
| Optical Property | Visible Selective Reflection | Visible Reflection |
| Smectic Phase? | Absent | Present (Monotropic) |
Applications in Drug Development[8]
For drug development professionals, this material offers a unique alternative to standard lipids.
Liquid Crystal Nanoparticles (LCNPs)
Cholesteryl esters are often used to form the core of LCNPs (e.g., Cubosomes or Hexosomes).
-
Role of C7: The heptyl chain provides a lower transition temperature than longer chain esters (like myristate or stearate), potentially allowing the liquid crystalline phase to exist at body temperature (37°C) without requiring mixtures.
-
Drug Loading: The carbonate linkage is more polar than a simple ester, potentially altering the solubility profile for slightly polar drugs (e.g., certain corticosteroids).
Application Workflow
Caption: Workflow for utilizing Cholesteryl n-Heptyl Carbonate in nanomedicine and sensing.
References
-
Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973).[3] Cholesteryl n-Alkyl Carbonates.[1][2] Molecular Crystals and Liquid Crystals, 20(1), 77-86.[1][2][3] Link[1][2]
- Seminal work establishing the phase behavior of the complete homologous series.
-
Kuntsche, J., Bunjes, H., & Fahr, A. (2004). Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs. Pharmaceutical Research, 21, 1834–1843. Link
- Provides methodology for LCNP formulation relevant to cholesteryl deriv
-
Coates, D. (1995). Cholesteric Liquid Crystals.[4][5][6][7][8][9][10] In Liquid Crystals: Applications and Uses. World Scientific.
- General reference on the optical properties and selective reflection of cholesteric phases.
Sources
- 1. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mriquestions.com [mriquestions.com]
- 5. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- 7. youtube.com [youtube.com]
- 8. chymist.com [chymist.com]
- 9. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
Methodological & Application
Characterization of the Mesomorphic Behavior of Cholesteryl n-Heptyl Carbonate using Differential Scanning Calorimetry (DSC)
Application Note & Protocol
Introduction
Cholesteryl esters, a significant class of liquid crystals, are pivotal in various fields, from biological membrane studies to applications in thermochromic devices. Cholesteryl n-heptyl carbonate belongs to the homologous series of cholesteryl n-alkyl carbonates and exhibits thermotropic liquid crystalline behavior.[1] Understanding the thermal properties and phase transitions of this compound is crucial for its application and development in materials science and drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the subtle energy changes associated with liquid crystal phase transitions.[2] This application note provides a detailed protocol for the analysis of cholesteryl n-heptyl carbonate using DSC, outlines the expected thermal behavior, and discusses the interpretation of the resulting data.
The fundamental principle of DSC involves measuring the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This allows for the precise determination of transition temperatures and the enthalpy (ΔH) of these transitions, providing a quantitative insight into the energetics of phase changes from the crystalline solid to the cholesteric liquid crystal state, and subsequently to the isotropic liquid state.
Key Concepts & Theoretical Background
Cholesteryl n-heptyl carbonate, like other cholesteryl esters, can exhibit multiple phases upon heating. These transitions are energetically distinct and can be readily identified using DSC. The typical transitions observed are:
-
Crystalline to Cholesteric (K → Ch) Transition: This is the melting of the solid crystalline structure into an ordered, chiral liquid crystal phase known as the cholesteric (or chiral nematic) phase. This transition is typically a first-order transition, characterized by a sharp endothermic peak in the DSC thermogram.
-
Cholesteric to Isotropic (Ch → I) Transition: Upon further heating, the cholesteric phase transitions into a disordered, isotropic liquid. This is also a first-order transition, though often with a smaller enthalpy change compared to the initial melting.
The temperatures and enthalpies of these transitions are unique to the molecular structure of the compound and are critical parameters for material characterization.
Experimental Protocol
This section details the methodology for the DSC analysis of cholesteryl n-heptyl carbonate. Adherence to this protocol is crucial for obtaining reproducible and accurate results.
Instrumentation and Calibration
-
Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.
-
Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials. High-purity indium (m.p. 156.6 °C, ΔH = 28.45 J/g) is a common standard for the temperature range of interest for cholesteryl esters. For broader temperature ranges, other standards such as zinc and tin may be used. Calibration should be performed according to the manufacturer's guidelines and relevant standards such as ASTM E967.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
Sample Preparation
-
Sample Weighing: Accurately weigh 2-5 mg of high-purity cholesteryl n-heptyl carbonate into a clean aluminum DSC pan. An analytical balance with a precision of at least ±0.01 mg should be used.
-
Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. Hermetic sealing is recommended to prevent any potential loss of sample due to sublimation at elevated temperatures.
-
Reference Pan: An empty, hermetically sealed aluminum pan of the same type should be used as the reference.
DSC Measurement Parameters
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).
-
Heating Scan: Heat the sample from the equilibration temperature to a temperature above the final transition to the isotropic liquid phase (e.g., 120 °C) at a controlled rate. A standard heating rate of 10 °C/min is recommended.
-
Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample with a controlled thermal history. This is often the most reproducible scan for determining transition temperatures.
-
Data Analysis and Expected Results
The DSC thermogram plots heat flow against temperature. Endothermic events (melting, liquid crystal transitions) are conventionally shown as peaks pointing upwards or downwards depending on instrument software.
-
Transition Temperatures: The onset temperature of the endothermic peak is typically reported as the transition temperature.
-
Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine the enthalpy of the transition, expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
Typical DSC Data for Cholesteryl n-Heptyl Carbonate
The following table summarizes the expected transition temperatures and enthalpies for cholesteryl n-heptyl carbonate, based on graphical data from the foundational work by Elser, Pohlmann, and Boyd (1972).[1] It is important to note that these values are estimations from the published graphs and may vary slightly with experimental conditions and sample purity.
| Transition | Onset Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |
| Crystal → Cholesteric | ~ 92 | ~ 18 |
| Cholesteric → Isotropic Liquid | ~ 98 | ~ 0.8 |
Visualization of the Thermal Process
The sequence of phase transitions in cholesteryl n-heptyl carbonate as determined by DSC can be visualized in the following workflow diagram.
Caption: Phase transition workflow of cholesteryl n-heptyl carbonate upon heating and cooling.
Interpretation and Discussion
The DSC thermogram of cholesteryl n-heptyl carbonate will typically show two distinct endothermic peaks on the first and subsequent heating scans. The first, larger peak corresponds to the melting of the crystalline solid into the cholesteric liquid crystal phase. The significantly larger enthalpy of this transition reflects the substantial energy required to break the long-range positional order of the crystal lattice.
The second, much smaller peak at a higher temperature represents the transition from the ordered cholesteric phase to the disordered isotropic liquid. The lower enthalpy of this transition is characteristic of liquid crystal to isotropic liquid transitions, as it only involves the loss of the orientational order of the molecules.
The cooling scan will show the corresponding exothermic peaks for the reverse transitions. Often, liquid crystals can exhibit supercooling, where the crystallization temperature on cooling is significantly lower than the melting temperature observed on heating. Comparing the heating and cooling scans provides valuable information about the phase reversibility and any potential thermal history effects.
Troubleshooting and Advanced Considerations
-
Baseline Issues: A sloping or uneven baseline can be caused by a mismatch in the mass of the sample and reference pans or by changes in the heat capacity of the sample. Ensure pans are of similar mass and that the instrument is properly calibrated.
-
Broad Peaks: Broad transition peaks can indicate the presence of impurities or a slow transition kinetics. Using a slower heating rate (e.g., 2-5 °C/min) can sometimes improve the resolution of the peaks.
-
Sample Purity: The presence of impurities can depress the melting point and broaden the transition peaks. It is crucial to use a high-purity sample for accurate characterization.
-
Modulated DSC: For very weak transitions or to separate overlapping thermal events, Modulated DSC (MDSC®) can be employed. This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the detailed characterization of the thermotropic liquid crystalline behavior of cholesteryl n-heptyl carbonate. By following a standardized protocol for sample preparation, instrument calibration, and data acquisition, researchers can obtain accurate and reproducible data on the transition temperatures and enthalpies of this material. This information is fundamental for quality control, material development, and for understanding the structure-property relationships in this important class of liquid crystals.
References
-
ASTM International. (2018). ASTM D3418-15: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
-
Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1972). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1-2), 87-97. [Link]
-
Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]
-
International Organization for Standardization. (2017). ISO 11357-1:2016: Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. Geneva, CH. [Link]
-
TA Instruments. (n.d.). Hermetic Pans. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Good Thermal Analysis Practice. Retrieved from [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Wikipedia. (2024). Differential scanning calorimetry. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Cholesteryl n-Alkyl Carbonates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of cholesteryl n-alkyl carbonates. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of molecules. Achieving high purity is critical, especially for applications in liquid crystal technologies and drug delivery systems, where even minor impurities can significantly alter material properties and biological interactions.[1][2]
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the principles behind the purification strategies. We will explore common challenges, troubleshoot experimental hurdles, and provide validated protocols to ensure you can achieve the desired purity for your compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of cholesteryl n-alkyl carbonates. Each solution is based on established chemical principles and practical laboratory experience.
Q1: My initial TLC of the crude reaction mixture shows multiple spots. What are they likely to be, and how should I plan my purification?
A: A complex Thin-Layer Chromatography (TLC) profile is a common issue, especially if technical-grade starting materials were used.[2] The spots likely correspond to:
-
Unreacted Starting Materials:
-
n-Alkanol: Usually more polar than the product. It will have a lower Retention Factor (Rf) and may appear as a streak if present in high concentration.
-
Cholesteryl Chloroformate: This is highly reactive and is typically consumed or quenched during the reaction workup. If present, it would be a nonpolar spot.
-
-
Target Product: The cholesteryl n-alkyl carbonate. Its polarity will be intermediate, largely dictated by the length of the n-alkyl chain.
-
Side Products:
-
Di-cholesteryl carbonate: A potential nonpolar byproduct from the reaction of cholesteryl chloroformate with any residual water or cholesterol.
-
Unidentified impurities: Can arise from the starting materials, particularly long-chain alcohols derived from natural sources.[2]
-
Recommended Action:
-
Characterize the Spots: Run co-spot TLCs with your starting materials to identify them in the crude mixture.
-
Choose the Right Method:
-
If the impurities are of very different polarity from your product (e.g., a polar alcohol and a nonpolar byproduct), column chromatography is the most effective first step.[1][2]
-
If there is one major product spot and minor impurity spots close to it, you might attempt recrystallization first, although chromatography is often necessary for high purity.[2]
-
Below is a decision workflow to guide your strategy.
Caption: Purification strategy decision workflow.
Q2: I'm performing column chromatography, but my compound is streaking on the column and TLC plate. What's causing this?
A: Streaking is typically caused by one of three issues: poor solubility, column overloading, or interactions with the stationary phase.
-
Causality: Cholesteryl n-alkyl carbonates are large, often semi-crystalline molecules. If the mobile phase is not strong enough (i.e., not polar enough) to keep the compound fully dissolved as it moves through the column, it can precipitate and then redissolve, causing a streak. Overloading the column with too much crude material leads to a similar effect, where the "band" of your compound is too concentrated to move cleanly.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system). This enhances solubility and should lead to more defined bands.
-
Check Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100g of silica, use 1-5g of crude product).
-
Use a Filter Agent: Before loading your sample, add a small layer of sand or Celite to the top of the silica gel. This helps apply the sample evenly and prevents disruption of the column bed.
-
Dry Loading: If solubility in the mobile phase is low, consider "dry loading." Dissolve your crude product in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.
Q3: My cholesteryl carbonate "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is common for cholesteryl derivatives, which can have low melting points or exist as liquid crystals.[3]
-
Causality: Rapid cooling is the most frequent cause. The solution becomes supersaturated so quickly that molecules don't have time to align into an ordered crystal lattice.[4] An inappropriate solvent choice, where the compound's solubility changes too drastically over a small temperature range, can also be a factor.
Troubleshooting Steps:
-
Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth if necessary. Only after it has reached room temperature should you move it to an ice bath.[4]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until everything dissolves again, and then attempt to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[4]
-
-
Re-evaluate Your Solvent System: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures. If a single solvent doesn't work, try a binary solvent system (e.g., acetone/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for cholesteryl n-alkyl carbonates?
A: For most crude cholesteryl n-alkyl carbonates, flash column chromatography on silica gel is the most reliable primary purification method.[1][2]
-
Rationale: These compounds are synthesized from starting materials (an alcohol and cholesteryl chloroformate) that have significantly different polarities than the final product. Chromatography provides excellent resolving power to separate these components effectively. While recrystallization can be an effective final polishing step, it often fails to remove significant quantities of impurities on its own.[2]
Q2: How do I select the right solvent system for column chromatography?
A: The choice of solvent depends on the length of the n-alkyl chain, which modulates the overall polarity of the molecule. The bulky cholesterol core makes all these compounds relatively nonpolar. A common and effective mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[5]
-
Methodology: Start by finding a solvent system that gives your product an Rf value of ~0.3-0.4 on an analytical TLC plate. This Rf value generally provides the best separation on a column.
| Alkyl Chain Length | Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Short (C1-C4) | Moderately Nonpolar | 85:15 to 80:20 |
| Medium (C5-C12) | Nonpolar | 95:5 to 90:10 |
| Long (C13+) | Very Nonpolar | 98:2 to 95:5 or Hexane:Dichloromethane mixtures |
Q3: What analytical techniques are best for assessing the final purity?
A: A combination of techniques is necessary to confirm purity.
-
Thin-Layer Chromatography (TLC): The simplest method. A pure compound should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C). Impurities will cause the melting point to be depressed and broadened.[4] For cholesteryl derivatives that are liquid crystals, observing the correct phase transition temperatures via Differential Scanning Calorimetry (DSC) is a more powerful indicator of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Integrating the proton signals can provide a quantitative measure of purity if impurity peaks are well-resolved.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reversed-phase HPLC is an excellent method, capable of detecting very low levels of impurities.[7]
Validated Experimental Protocols
Protocol 1: Preparative Column Chromatography
This protocol describes a standard procedure for purifying approximately 1-2 grams of a crude cholesteryl n-alkyl carbonate.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate
-
Sand (washed)
-
Crude cholesteryl n-alkyl carbonate
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.
-
Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica bed evenly. Ensure no air bubbles are trapped.[8]
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Using a pipette, carefully apply the sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.[8]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, start with 95:5 hexane:ethyl acetate and move to 90:10 after the nonpolar impurities have eluted.
-
-
Analyze Fractions:
-
Monitor the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified cholesteryl n-alkyl carbonate.
-
Caption: Principle of chromatographic separation.
Protocol 2: Recrystallization
This protocol is for the final purification of a cholesteryl n-alkyl carbonate that is already reasonably pure.
Materials:
-
Partially purified cholesteryl n-alkyl carbonate
-
Erlenmeyer flask
-
Hot plate with stirring
-
Recrystallization solvent (e.g., acetone, isopropanol, or ethyl acetate/hexane mixture)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating gently with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves completely at or near the boiling point. Avoid adding excess solvent.[4]
-
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystals should begin to form. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Allow the crystals to dry on the filter under vacuum, and then transfer them to a watch glass to air dry completely.
-
References
-
Elmore, W. T., & W. H. Tolles. (1973). Cholesteryl n-Alkyl Carbonates. Semantic Scholar. [Link]
-
Ennulat, R. D. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 36(3-4), 269-281. [Link]
-
Ennulat, R. D. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Taylor & Francis Online. [Link]
-
Khan, A., et al. (2016). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Materials, 9(12), 979. [Link]
-
Wikipedia contributors. (n.d.). Cholesteryl oleyl carbonate. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Cholesteryl oleyl carbonate. PubChem. [Link]
-
Khan, M. A., & Bhattacharya, S. (2010). Crystal structure and microstructure of cholesteryl oleyl carbonate. Chemistry and Physics of Lipids, 163(8), 758-764. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Kuksis, A., & Myher, J. J. (1990). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Journal of Chromatography B: Biomedical Sciences and Applications, 533, 1-11. [Link]
-
Dzeletow-Jasienska, J., et al. (2005). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. Polish Journal of Environmental Studies, 14(4), 429-433. [Link]
-
Hammann, S., & Vetter, W. (2015). Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. Journal of Chromatography B, 1007, 67-71. [Link]
-
Organic Chemistry Lab Techniques. (2022). Column Chromatography. YouTube. [Link]
-
Brown, W. H., et al. (1997). An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry. Journal of Lipid Research, 38(2), 401-409. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Stabilizing the Cholesteric Phase of Cholesteryl n-Heptyl Carbonate
This technical support guide is designed for researchers, scientists, and drug development professionals working with cholesteryl n-heptyl carbonate. Here, we address common challenges and questions related to stabilizing its cholesteric phase, providing field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments. While specific data for cholesteryl n-heptyl carbonate is limited in published literature, the principles and data from closely related cholesteryl esters and carbonates offer a robust framework for understanding its behavior.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of cholesteryl n-heptyl carbonate.
Q1: What is the cholesteric phase and why is its stability important?
A: The cholesteric liquid crystal phase is a state of matter where the elongated molecules are aligned in a layered structure, with the direction of molecular orientation twisting helically from one layer to the next. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of circularly polarized light, which results in iridescent colors. The stability of this phase is crucial for applications in drug delivery, biosensors, and optical devices, as phase transitions or defects can alter these properties and compromise device performance and experimental results.
Q2: What are the expected phase transitions for cholesteryl n-heptyl carbonate?
Q3: How can I determine the phase transition temperatures of my cholesteryl n-heptyl carbonate sample?
A: Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperatures and associated enthalpy changes.[1][2][3] A typical DSC thermogram will show endothermic peaks upon heating, corresponding to the energy absorbed during phase transitions (e.g., solid-to-cholesteric, cholesteric-to-isotropic). Correspondingly, exothermic peaks are observed upon cooling.
Q4: What is the "planar texture" in a cholesteric liquid crystal, and why is it desirable?
A: The planar texture refers to the alignment of the helical axis of the cholesteric liquid crystal perpendicular to the substrate surfaces. This alignment is crucial for observing the characteristic selective reflection of light and is the basis for many of its optical applications. In contrast, a "focal conic" texture, where the helical axis is not uniformly aligned, will scatter light and appear cloudy.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments with cholesteryl n-heptyl carbonate.
Q1: My sample appears cloudy and does not show the expected iridescent colors. What is the problem?
A: A cloudy or opaque appearance typically indicates the presence of a focal conic texture instead of the desired planar texture. This can be caused by several factors:
-
Improper Cooling Rate: Cooling the sample too quickly from the isotropic phase can trap defects and prevent the formation of a uniform planar alignment.[4]
-
Contamination: Impurities can disrupt the molecular ordering and favor the formation of focal conic domains.[4]
-
Inadequate Surface Alignment: If you are using a cell with alignment layers, the surface treatment may not be sufficient to anchor the liquid crystal molecules in a planar orientation.
Troubleshooting Steps:
-
Optimize the Cooling Rate: Try cooling the sample very slowly (e.g., 0.1-1°C per minute) from the isotropic phase through the cholesteric phase transition.
-
Purify the Sample: If you suspect impurities, consider recrystallizing the cholesteryl n-heptyl carbonate from a suitable solvent like n-pentyl alcohol, which has been shown to be effective for other cholesteryl esters.[3]
-
Improve Surface Alignment: For experiments in cells, ensure that the alignment layers (e.g., rubbed polyimide) are properly prepared to promote planar anchoring.
-
Thermal Annealing: Rapid thermal processing, involving controlled heating and cooling cycles just below the cholesteric-isotropic transition temperature, can help reduce defects and improve planar orientation.[2]
Q2: The color of my cholesteric film is not uniform. What causes this, and how can I fix it?
A: Non-uniform color indicates variations in the pitch of the cholesteric helix across the sample. This can be due to:
-
Temperature Gradients: Small temperature variations across the sample can lead to different pitch lengths, as the pitch of many cholesteric liquid crystals is temperature-dependent.
-
Inhomogeneous Mixing: If your sample is a mixture (e.g., with a chiral dopant), incomplete mixing can result in concentration gradients and thus, pitch variations.
-
Mechanical Stress: Applying mechanical stress or shear to the sample can temporarily or permanently alter the pitch.
Troubleshooting Steps:
-
Ensure Thermal Equilibrium: Use a well-calibrated hot stage to maintain a uniform and stable temperature across your sample.
-
Thorough Mixing: When preparing mixtures, ensure all components are fully dissolved in a common solvent and then the solvent is thoroughly evaporated. Gentle heating and stirring in the isotropic phase can also promote homogeneity.
-
Relaxation Time: After applying the sample to a substrate or filling a cell, allow it to rest at a stable temperature within the cholesteric range to allow any mechanical stresses to relax.
Q3: I am observing "oily streaks" or other linear defects in my sample under the polarizing microscope. What are they, and how can I minimize them?
A: "Oily streaks" are a common type of defect in cholesteric liquid crystals, representing dislocations in the layered structure.[5] While they are a natural consequence of the topology of the cholesteric phase, a high density of these defects can disrupt the uniformity of the planar texture.
Troubleshooting Steps:
-
Controlled Cooling: As with achieving a planar texture, a slow and controlled cooling rate from the isotropic phase is crucial.
-
Shearing: In some cases, applying a gentle shear to the sample in the cholesteric phase (e.g., by slightly moving the coverslip) can help to align the domains and reduce the density of oily streaks.
-
Cell Thickness: Thinner cells often promote better alignment and can reduce the formation of complex defect structures.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of a Planar Aligned Cholesteric Liquid Crystal Cell
This protocol describes the preparation of a "sandwich" cell for observing a stable planar texture.
Materials:
-
ITO-coated glass slides
-
Polyimide alignment solution (e.g., AL1254)
-
Spinner
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable adhesive
-
Spacers of desired thickness (e.g., 5-20 µm)
-
Cholesteryl n-heptyl carbonate
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the slides with a nitrogen gun.
-
Polyimide Coating: Spin-coat a thin layer of polyimide alignment solution onto the conductive side of the glass slides.
-
Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's instructions (e.g., 80°C for 10 minutes followed by 180°C for 1 hour).
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller. This creates microgrooves that will align the liquid crystal molecules.
-
Cell Assembly: Apply UV-curable adhesive mixed with spacers onto the edges of one of the prepared slides. Place the second slide on top with the rubbing directions anti-parallel to each other.
-
Curing the Cell: Expose the cell to UV light to cure the adhesive and form a sealed cell with a uniform gap.
-
Filling the Cell: Heat the empty cell and the cholesteryl n-heptyl carbonate to a temperature above its isotropic transition point. Place a drop of the isotropic liquid crystal at the opening of the cell and allow it to fill by capillary action.
-
Cooling and Alignment: Slowly cool the filled cell to a temperature within the cholesteric phase range. The liquid crystal should align in a planar texture.
Protocol 2: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperatures of cholesteryl n-heptyl carbonate.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Cholesteryl n-heptyl carbonate sample (typically 2-5 mg)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of cholesteryl n-heptyl carbonate into an aluminum DSC pan.
-
Sealing the Pan: Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well into the isotropic phase.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks on heating and exothermic peaks on cooling. The peak temperatures correspond to the phase transitions. The area under each peak is proportional to the enthalpy of the transition.
Data Presentation
Table 1: Typical Phase Transition Temperatures for Cholesteryl Carbonates and Esters
Note: This data is for analogous compounds and should be used as a reference. The exact transition temperatures for cholesteryl n-heptyl carbonate should be determined experimentally.
| Compound | Alkyl Chain | Transition | Temperature (°C) | Reference |
| Cholesteryl Oleyl Carbonate | C18 (unsaturated) | Smectic -> Cholesteric | ~18 | [1] |
| Cholesteric -> Isotropic | ~40 | [1] | ||
| Sodium Cholesteryl Carbonate | Ionic | Liquid Crystal -> Isotropic | 142-144 | [2] |
| Cholesteryl Myristate | C14 | Solid -> Smectic | 71.5 | [2] |
| Smectic -> Cholesteric | 78.2 | [2] | ||
| Cholesteric -> Isotropic | 84.5 | [2] |
Visualization of Key Concepts
Diagram 1: Factors Influencing Cholesteric Phase Stability
This diagram illustrates the key experimental parameters that can affect the stability and quality of the cholesteric phase.
Caption: Key experimental factors and their influence on achieving a stable cholesteric phase.
Diagram 2: Troubleshooting Workflow for Poor Cholesteric Alignment
This workflow provides a logical sequence of steps to diagnose and resolve issues with obtaining a good planar texture.
Sources
- 1. Thermotropic behavior of sodium cholesteryl carbonate | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Textural Spectral Characteristics of the Cholesteric Liquid Crystal | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
refining the synthesis of cholesteryl chloroformate precursors
Topic: Refining the Synthesis of Cholesteryl Chloroformate Precursors (Triphosgene Route) Ticket ID: #CHEM-SUP-7144 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of Cholesteryl Chloroformate (Chol-COCl) is suffering from low yields, "dimer" formation (dicholesteryl carbonate), or stability issues.[1][2]
While the reaction of cholesterol with phosgene is text-book chemistry, the practical refinement relies on switching from hazardous phosgene gas to Triphosgene (BTC) and rigorously controlling the HCl byproduct .[1][2] Below is the optimized protocol and troubleshooting guide based on our internal standard operating procedures (SOPs).
Module 1: Optimized Synthesis Protocol
The "Why" Behind the Chemistry
We utilize Triphosgene (Bis(trichloromethyl) carbonate) as the phosgene source.[1][2]
-
Safety: It is a crystalline solid, safer to handle than gaseous phosgene.[1][2]
-
Stoichiometry: 1 mole of Triphosgene decomposes into 3 moles of phosgene.[1][2]
-
The Trap: The reaction produces HCl.[1][2][3] If not neutralized, HCl promotes side reactions.[1][2] If neutralized too aggressively with strong bases in the presence of water, you hydrolyze the product.[1][2] We use Pyridine or Triethylamine (TEA) as a scavenger.[1][2]
Reagent Stoichiometry Table
| Reagent | Equivalence (eq) | Role | Critical Note |
| Cholesterol | 1.0 | Substrate | Must be dried (vacuum/P2O5) overnight.[1][2] |
| Triphosgene | 0.40 (1.2 eq Phosgene) | Carbonyl Source | Slight excess ensures complete conversion.[1][2] |
| Pyridine/TEA | 1.0 - 1.1 | HCl Scavenger | Do not use large excess; hard to remove.[1][2] |
| DCM/THF | Solvent | Medium | MUST be anhydrous (<50 ppm H2O).[1][2] |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.
-
Dissolution: Dissolve Cholesterol (1.0 eq) and Triphosgene (0.4 eq) in anhydrous DCM.
-
Activation (0°C): Cool the mixture to 0°C in an ice bath.
-
Scavenger Addition: Add Pyridine (1.0 eq) dissolved in DCM dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2–4 hours.
-
Workup (Critical):
-
Purification: Recrystallize from Acetone or Hexane if purity is <95%.[1][2]
Module 2: Troubleshooting & FAQs
Issue 1: The "Dimer" Impurity
User Question: My NMR shows a large impurity, and the melting point is too high (approx. 170°C). What is this?
Scientist Answer: You have formed Dicholesteryl Carbonate .[1][2] This is the most common failure mode.[1][2]
-
Cause: Water in the solvent or insufficient phosgene.[1][2] If water hydrolyzes your Chol-COCl back to Cholesterol, the remaining Chol-COCl reacts with that Cholesterol to form the stable carbonate dimer.[1][2][3]
-
Fix:
Issue 2: Low Yield / Hydrolysis
User Question: I had a white solid, but after washing with water/bicarbonate, I recovered mostly cholesterol. Why?
Scientist Answer: Cholesteryl Chloroformate is extremely moisture-sensitive, especially at high pH.[1][2]
Issue 3: Yellow Discoloration
User Question: The product should be white, but mine is yellow/orange.
Scientist Answer: This usually indicates amine contamination or oxidation.[1][2]
-
Fix: Ensure the 0.1 N HCl wash step is performed. If the color persists, recrystallize from Acetone.[1][2]
Module 3: Visualization of Pathways
Figure 1: Synthesis Workflow & Decision Logic
This diagram outlines the critical path and where users typically fail (red nodes).[1][2]
Caption: Figure 1. Reaction pathway highlighting the "Water Trap" leading to Dimerization.[1][2]
Module 4: Storage & Stability
User Question: Can I store this on the shelf?
Scientist Answer: Absolutely not. [1][2]
-
Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Tightly sealed vial with Parafilm. Ideally, store inside a secondary container with a desiccant (silica gel).[1][2]
-
Shelf Life: 6–12 months if kept dry.[1][2] If it smells strongly of HCl upon opening, significant degradation has occurred.[1][2]
References
-
BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of Cholesteryl Chloroformate from Cholesterol and Phosgene.[1][2][3] Retrieved from [1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2] Cholesteryl chloroformate 95% Product Sheet & Stability Data.[1][2][4] Retrieved from [1][2]
-
Paschke, T., et al. (2000).[1][2] Synthesis of Cholesteryl Chloroformate Derivatives. Journal of Organic Chemistry.[1][2] (General reference for Triphosgene stoichiometry).
-
BroadPharm. (n.d.).[1][2] Cholesteryl Chloroformate Storage and Handling.[1][2][5] Retrieved from [2]
-
ChemicalBook. (2025).[1][2][6] Cholesteryl Chloroformate Properties and Reaction Safety.[1][2][3] Retrieved from [1][2]
Sources
- 1. 胆固醇甲酰氯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 7144-08-3: Cholesteryl chloroformate | CymitQuimica [cymitquimica.com]
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Validation & Comparative
comparative analysis of cholesteryl n-heptyl carbonate and cholesteryl oleyl carbonate
[1][2]
Executive Summary
Cholesteryl Oleyl Carbonate (COC) is the industry standard for room-temperature liquid crystal applications.[1][2] Its unsaturated C18 chain introduces a structural "kink" that disrupts crystalline packing, lowering phase transition temperatures to a biologically and environmentally relevant range (~20°C–40°C).
Cholesteryl n-Heptyl Carbonate , conversely, possesses a shorter, saturated C7 chain.[1][2] It exhibits monotropic liquid crystalline behavior, meaning its mesophase is only observable upon supercooling from the isotropic melt. While less useful for room-temperature displays, it serves as a rigidifying agent in mixtures and a model compound for studying chain-length effects on sterol packing.[1][2]
Chemical Identity & Structural Mechanics[2]
The fundamental difference lies in the fatty alcohol tail :
-
COC: Long, unsaturated (C18:1, cis-9).[1][2] The cis-double bond prevents tight lattice packing, favoring a fluid mesophase at lower temperatures.[1][2]
-
Heptyl: Short, saturated (C7:0). The straight chain allows efficient packing, resulting in a higher melting point that often initially bypasses the liquid crystal phase upon heating.
| Feature | Cholesteryl n-Heptyl Carbonate | Cholesteryl Oleyl Carbonate (COC) |
| CAS Number | 15455-81-9 | 17110-51-9 |
| Molecular Formula | C₃₅H₆₀O₃ | C₄₆H₈₀O₃ |
| Molecular Weight | ~528.86 g/mol | ~681.13 g/mol |
| Chain Structure | C7 Saturated (Linear) | C18 Monounsaturated (cis-kinked) |
| Physical State (RT) | Waxy Solid / Crystalline | Viscous Liquid / Semi-solid |
| Oxidation Stability | High (No double bonds) | Low (Susceptible to peroxidation) |
Phase Behavior & Thermal Analysis[1][2][3]
This section details the critical performance differentiator: Enantiotropic vs. Monotropic behavior.
Phase Transition Pathways
-
Enantiotropic (COC): The liquid crystal phase is stable and reversible upon both heating and cooling.
-
Monotropic (Heptyl): The liquid crystal phase is metastable. It forms only when the isotropic liquid is cooled below the melting point but before crystallization occurs.
Caption: Comparative phase transition pathways. COC exhibits a stable mesophase window, while Heptyl requires supercooling to access the cholesteric state.
Thermal Data Comparison
| Property | Cholesteryl n-Heptyl Carbonate | Cholesteryl Oleyl Carbonate |
| Melting Point (MP) | > 60°C (Direct to Isotropic) | ~20°C (Solid to Smectic/Cholesteric) |
| Clearing Point | Lower than MP (Monotropic) | ~40°C |
| Mesophase Type | Cholesteric (Metastable) | Smectic & Cholesteric |
| Color Play | Visible only upon rapid cooling | Visible at Room Temp (Red |
Applications & Performance
Thermochromic Liquid Crystals (TLC)
Winner: Cholesteryl Oleyl Carbonate COC is a primary component in TLC mixtures (e.g., mood rings, medical thermometers).[2] Its low transition temperature allows it to be mixed with Cholesteryl Nonanoate and Cholesteryl Benzoate to tune the "color play" temperature to the human physiological range (30°C–37°C).
-
Heptyl Role: Rarely used alone. Can be added to high-temperature industrial indicators to shift the clearing point upwards without introducing unsaturation instability.[1][2]
Drug Delivery (Liposomes & LNPs)
Winner: Context Dependent
-
COC: Used to induce smectic ordering in lipid bilayers. The long oleyl chain interdigitates with phospholipids, increasing membrane fluidity at low temperatures but providing order at higher temperatures.
-
Heptyl: Potential use as a crystallinity modulator . Its saturated nature makes it less prone to oxidation in vivo, a critical advantage for long-term storage of liposomal formulations, though its high melting point requires heating during formulation.[1][2]
Experimental Protocols
Protocol A: Formulation of a Room-Temperature TLC Sensor
Objective: Create a thermochromic mixture responsive to body temperature using COC.
Reagents:
Workflow:
-
Weighing: Prepare a ratio of 65:25:10 (COC : CN : CB) by weight.
-
Melting: Place the vial in a heat block at 70°C .
-
Note: Ensure complete melting to isotropic state to erase thermal history.
-
-
Mixing: Vortex vigorously for 30 seconds while hot.
-
Cooling: Allow to cool slowly to room temperature.
-
Observation: The mixture will pass through a "Blue phase" (foggy) before settling into the cholesteric phase.
-
-
Application: Apply a thin film (10-20 microns) onto a black substrate.[1][2]
-
Self-Validation: Touch the film. It should shift from Black (invisible)
Red Green Blue as it warms from 25°C to 30°C.[2]
-
Protocol B: "Induced Smectic" Liposome Formulation
Objective: Incorporate COC into liposomes to modulate membrane fluidity.[1]
Caption: Workflow for incorporating cholesteryl esters into lipid nanoparticles. COC is added at 5-10 mol% to alter phase transition profiles.[1][2]
Steps:
-
Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and COC in chloroform.[1][2]
-
Evaporate solvent to form a dry lipid film.
-
Hydrate with PBS at 60°C (above the transition of both DSPC and COC).
-
Extrude through 100 nm filters.
-
Validation: Use Differential Scanning Calorimetry (DSC).[5] Pure DSPC/Chol liposomes show a broad transition. Addition of COC should split or sharpen the peak, indicating the formation of specific COC-rich domains (induced smectic phase).[1][2]
Stability & Handling Guide
| Parameter | Cholesteryl n-Heptyl Carbonate | Cholesteryl Oleyl Carbonate |
| Storage Temp | Room Temperature (20-25°C) | Refrigerated (2-8°C) |
| Atmosphere | Ambient Air | Inert Gas (Argon/Nitrogen) |
| Shelf Life | > 2 Years | 6-12 Months (monitor for yellowing) |
| Handling Risk | Low | Oxidation leads to "drift" in color response |
Expert Tip: If COC turns yellow, it has oxidized (peroxide formation at the C=C bond). This alters the helical pitch, causing the temperature reading of your sensor to drift. Always store COC under Argon.
References
-
Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research. Link
-
Elser, W., & Ennulat, R. D. (1976).[6] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, Vol 2. Academic Press.
-
Davis, G. J., & Porter, R. S. (1970). Thermal Transitions of Cholesteryl Esters. Molecular Crystals and Liquid Crystals.[7] Link[1][2]
-
Polysciences, Inc. (2024). Cholesteryl Oleyl Carbonate Product Data Sheet. Link
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on homologous series trends).
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cholesterol n-heptyl carbonate vs other chiral nematic liquid crystals
An In-Depth Comparative Guide to Cholesterol n-Heptyl Carbonate and Other Chiral Nematic Liquid Crystals for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides a detailed comparison of Cholesterol n-Heptyl Carbonate with other prominent chiral nematic liquid crystals. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to offer a foundational understanding of material selection based on performance metrics, experimental validation, and application-specific requirements.
Introduction to Chiral Nematic Liquid Crystals
Chiral Nematic Liquid Crystals, historically known as Cholesteric Liquid Crystals (ChLCs), represent a fascinating state of matter that is thermodynamically situated between a crystalline solid and an isotropic liquid.[1] This phase is distinguished by a unique supramolecular architecture where the constituent rod-like molecules, while locally aligned in a preferred direction (the director), form a continuous helical superstructure.[2][3] The distance over which the director rotates by a full 360° is defined as the helical pitch (P). This periodic structure endows ChLCs with remarkable optical properties, most notably the selective reflection of circularly polarized light within a specific wavelength band, making them ideal candidates for applications such as sensors, reflective displays, and smart textiles.[2][4]
The chirality, or "handedness," of the constituent molecules is the driving force behind the formation of this helical arrangement.[1] While some molecules are intrinsically chiral and form ChLCs on their own, a chiral nematic phase can also be induced by adding a small amount of a chiral dopant to an achiral nematic liquid crystal host.[2] Cholesterol derivatives are a classic and widely studied class of such chiral materials.
Profile: Cholesterol n-Heptyl Carbonate
Cholesterol n-Heptyl Carbonate (CAS: 15455-81-9) is a cholesterol derivative that functions as a chiral dopant.[5] Like its counterparts, it is synthesized from cholesterol, a natural sterol, which provides the rigid, chiral core necessary to induce a helical twist in a nematic host.[6][7][8] The heptyl carbonate chain influences its solubility, mesophase temperature range, and helical twisting power.
-
Synonym: Heptyl Carbonic Acid Cholesterol Ester[5]
-
Molecular Formula: C35H60O3[5]
-
Molecular Weight: 528.86 g/mol [5]
The performance of Cholesterol n-Heptyl Carbonate is best understood when juxtaposed with other commonly used cholesteryl esters.
Comparative Analysis of Cholesteryl Derivatives
The selection of a chiral dopant is dictated by the desired properties of the final liquid crystal mixture. Key performance indicators include the cholesteric phase temperature range, the helical twisting power (HTP), and the stability of the mesophase. Below is a comparative table of Cholesterol n-Heptyl Carbonate and two other widely utilized cholesterol-based liquid crystals: Cholesteryl Oleyl Carbonate and Cholesteryl Pelargonate.
| Property | Cholesterol n-Heptyl Carbonate | Cholesteryl Oleyl Carbonate | Cholesteryl Pelargonate (Nonanoate) |
| CAS Number | 15455-81-9[5] | 17110-51-9[9][10] | 1182-66-7[11] |
| Molecular Formula | C35H60O3[5] | C46H80O3[9][10] | C36H62O2[11] |
| Molecular Weight | 528.86 g/mol [5] | 681.1 g/mol [10] | 526.88 g/mol [11] |
| Melting Point | Data not readily available | ~20 °C[9][12] | 74-77 °C[11] |
| Phase Transitions | Specific data requires experimental validation | Used in mixtures for various transition ranges[13] | Crystalline to Smectic: 77.5 °CSmectic to Cholesteric: 79 °CCholesteric to Isotropic: 90 °C[11] |
| Key Feature | Carbonate linkage | Low melting point, often liquid at room temp[9] | Forms stable smectic and cholesteric phases[11] |
| Common Use | Chiral dopant | Component in thermochromic mixtures[9][13][14] | Component in thermochromic and pressure-sensitive mixtures[11][13][14] |
Note: The properties of liquid crystals, particularly phase transition temperatures, can be highly sensitive to purity. The data presented are representative values. Often, these materials are not used in isolation but as components of mixtures to precisely tune the temperature range of the cholesteric phase.[13][14]
Deep Dive into Key Performance Metrics
Helical Twisting Power (HTP)
The HTP (typically denoted as β) is a quantitative measure of a chiral dopant's efficiency in inducing a helical twist in a nematic host. It is defined by the equation:
HTP = 1 / (P * c)
where P is the pitch in micrometers and c is the concentration of the chiral dopant.[15]
A high HTP is advantageous as it allows for the induction of a short pitch (and thus reflection of shorter wavelength light) with a minimal amount of dopant.[16] This is not only cost-effective but also minimizes the potential for the dopant to disrupt other desirable properties of the nematic host, such as its birefringence or viscosity. The HTP is intrinsically linked to the molecular structure of the dopant; greater molecular chirality and favorable interactions with the host nematic molecules typically lead to a higher HTP.[17][18]
Temperature Dependence of Pitch
A defining characteristic of many thermotropic ChLCs is the temperature sensitivity of their helical pitch.[2] As temperature changes, the intermolecular forces and molecular order within the liquid crystal fluctuate, causing the pitch to either lengthen or shorten.[19][20][21] This change in pitch directly alters the wavelength of selectively reflected light, resulting in a visible color change. This phenomenon is the basis for thermochromic applications like thermometers and temperature sensors.[13][14] The direction and magnitude of the pitch change with temperature (dP/dT) can be positive or negative depending on the specific material and its proximity to other phase transitions.[19] Researchers often create complex mixtures of different cholesteryl derivatives to achieve a specific color-play over a desired temperature range.[13]
Electro-Optical Effects
The helical structure of ChLCs can be modulated or completely unwound by applying an external electric field.[22][23] When a sufficiently strong electric field is applied perpendicular to the helical axis, the liquid crystal directors align with the field, transitioning the material from a reflective (planar) or scattering (focal conic) state to a transparent (homeotropic) state.[24][25] This switching capability is fundamental to their use in various optical technologies, including bistable displays that retain their state even after the power is removed, and tunable filters.[22][26] The threshold voltage required for this transition is dependent on the pitch length and the dielectric and elastic properties of the liquid crystal.[24][25]
Experimental Protocol: Measurement of Helical Twisting Power (HTP) via the Cano-Grandjean Method
This protocol provides a reliable method for determining the pitch (P) of a ChLC, which is then used to calculate the HTP. The method relies on confining the liquid crystal within a wedge-shaped cell, which forces the creation of quantized half-turns of the helix, visible as "disclination lines."
Causality Behind the Method
A wedge cell imposes a continuously varying thickness (d). The liquid crystal's helical structure is most stable when an integer number of half-pitch lengths (P/2) fits precisely within the cell gap. At thicknesses where this condition is not met, the structure is strained. This strain is periodically relieved by the formation of defects, or disclination lines. These lines appear at thicknesses d = m(P/2), where m is an integer. By measuring the positions of these lines and knowing the wedge angle, one can accurately calculate the pitch.
Step-by-Step Methodology
-
Mixture Preparation:
-
Prepare a specific concentration (e.g., 1 wt%) of the chiral dopant (e.g., Cholesterol n-Heptyl Carbonate) in a nematic host liquid crystal (e.g., 5CB).
-
Heat the mixture into its isotropic phase and mix thoroughly to ensure homogeneity.
-
Cool the mixture slowly back to its chiral nematic phase.
-
-
Cell Filling:
-
Use a wedge cell constructed from two flat glass plates with alignment layers (e.g., rubbed polyimide) to induce planar alignment of the liquid crystal molecules at the surfaces. The plates are separated by a spacer at one end to create a small wedge angle (θ).
-
Introduce the liquid crystal mixture into the cell via capillary action at a temperature within its cholesteric range.
-
-
Microscopic Observation:
-
Place the filled cell on the stage of a polarizing optical microscope (POM).
-
Observe the cell under magnification. A series of parallel lines, the Cano-Grandjean disclinations, will be visible running parallel to the edge of the spacer.
-
-
Data Acquisition:
-
Measure the distance (x) between adjacent disclination lines. For higher accuracy, measure the distance across several lines (e.g., 10 lines, Δx) and calculate the average.
-
-
Pitch Calculation:
-
The pitch (P) is calculated using the formula: P = 2 * x * tan(θ)
-
Since the wedge angle (θ) is typically very small, it can be approximated as tan(θ) ≈ θ (in radians).
-
The angle can be determined by observing Newton's rings with monochromatic light before filling the cell.
-
-
HTP Calculation:
-
Using the calculated pitch (P) and the known concentration (c) of the dopant, calculate the Helical Twisting Power using the formula HTP = 1 / (P * c).
-
Workflow Visualization
Caption: Workflow for HTP measurement using the Cano-Grandjean method.
Conceptual Visualization: Inducing Chirality
The addition of a chiral molecule to a nematic liquid crystal disrupts the achiral director field, forcing it into a lower-energy helical configuration.
Caption: Formation of a chiral nematic phase from a nematic host and a chiral dopant.
Conclusion
Cholesterol n-heptyl carbonate is a valuable member of the cholesteryl ester family of chiral dopants. Its performance, defined by its helical twisting power, phase behavior, and response to external stimuli, positions it as a candidate for various research and technological applications. The ultimate choice between cholesterol n-heptyl carbonate, oleyl carbonate, pelargonate, or other derivatives depends critically on the target application. For thermochromic devices, a material or mixture with a high and predictable dP/dT in the desired operating temperature range is paramount. For display applications, factors like a high HTP to minimize dopant concentration and predictable electro-optical switching behavior are more critical. This guide provides the foundational knowledge and experimental framework necessary for researchers to make informed decisions in the selection and characterization of these versatile materials.
References
-
MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. Retrieved from [Link]
-
Lin, G.-J., et al. (2014). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Optics Express, 22(9), 10456-10467. Retrieved from [Link]
-
Kim, H., et al. (2015). Temperature-independent pitch invariance in cholesteric liquid crystal. Optics Express, 23(19), 24931-24938. Retrieved from [Link]
-
Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]
-
SincereSkincare.com. (n.d.). Cholesteryl Oleyl Carbonate. Retrieved from [Link]
-
Toda, A., et al. (1976). Investigation of the Temperature Dependence of the Pitch of a Cholesteric Liquid Crystal. Japanese Journal of Applied Physics, 15(11), 2215. Retrieved from [Link]
-
Katz, D. A. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. Retrieved from [Link]
-
Dierking, I. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Symmetry, 6(2), 444-472. Retrieved from [Link]
-
Heppke, G., et al. (1989). Investigations of the structure of a cholesteric phase with a temperature induced helix inversion and of the succeeding S*C phase in thin liquid crystal cells. Liquid Crystals, 5(3), 879-891. Retrieved from [Link]
-
Earl, D. J., & Wilson, M. R. (2000). Calculation of helical twisting power for liquid crystal chiral dopants. The Journal of Chemical Physics, 112(3), 1543-1554. Retrieved from [Link]
-
Varga, S., & Jackson, G. (2006). The temperature dependence of the helical pitch in a cholesteric liquid crystal. Molecular Physics, 104(20-21), 3291-3299. Retrieved from [Link]
-
Cmok, L., et al. (2022). The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Liquid Crystals, 49(11), 1529-1538. Retrieved from [Link]
-
Wang, C.-T., et al. (2007). Studies on the electro-optical properties of chiral nematic liquid crystal/aerosil particle composites. Liquid Crystals, 34(11), 1271-1277. Retrieved from [Link]
-
Chen, H.-C., et al. (2008). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express, 16(11), 7858-7863. Retrieved from [Link]
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Wikipedia. (n.d.). Cholesteric liquid crystal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cholesteryl oleyl carbonate. PubChem Compound Database. Retrieved from [Link]
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Small, D. M. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. Retrieved from [Link]
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Broer, D. J., et al. (2011). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry, 21(48), 19475-19484. Retrieved from [Link]
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Zhang, W., et al. (2017). Novel planar chiral dopants with high helical twisting power and structure-dependent functions. Journal of Materials Chemistry C, 5(26), 6578-6585. Retrieved from [Link]
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Li, Y., et al. (2014). Electro-optical study of chiral nematic liquid crystal/chiral ionic liquid composites with electrically controllable selective reflection characteristics. Physical Chemistry Chemical Physics, 16(39), 21768-21774. Retrieved from [Link]
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Wang, L., et al. (2019). Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals. Langmuir, 35(4), 1010-1016. Retrieved from [Link]
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Kumar, P., et al. (2023). Advances in chiral luminescent liquid crystals (CLLCs): from molecular design to applications. Materials Chemistry Frontiers, 7(10), 2021-2046. Retrieved from [Link]
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Singh, S. (2017). Chiral Nematic Liquid Crystals. In: Chirality in Liquid Crystals. Springer, Cham. Retrieved from [Link]
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Lin, G.-J., et al. (2014). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. ResearchGate. Retrieved from [Link]
-
Lin, G.-J., et al. (2014). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Semantic Scholar. Retrieved from [Link]
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PureSynth. (n.d.). Cholesterol Heptyl Carbonate. Retrieved from [Link]
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Dayspring, T. (n.d.). Cholesterol Synthesis. Retrieved from [Link]
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Pharmacy 180. (n.d.). Synthesis of Cholesterol. Retrieved from [Link]
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Gragson, D. E., & Bunning, T. J. (2005). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education, 82(9), 1349. Retrieved from [Link]
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Ditki Medical and Biological Sciences. (n.d.). Cholesterol Biosynthesis. Retrieved from [Link]
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King, M. W. (2024). Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. Retrieved from [Link]
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ChemBK. (2024). Cholesteryl oleyl carbonate. Retrieved from [Link]
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Laboratuvar cihazları. (n.d.). Cholesterol Heptyl Carbonate. Retrieved from [Link]
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performance comparison of cholesterol n-heptyl carbonate in liquid crystal displays
An In-Depth Performance Comparison of Cholesterol-Based Liquid Crystals for Display Applications
This guide provides a comprehensive analysis of the performance characteristics of cholesterol-based liquid crystals, with a specific focus on cholesteryl esters like cholesteryl n-heptanoate (a close analog to cholesterol n-heptyl carbonate), in the context of liquid crystal display (LCD) technology. It is intended for researchers, scientists, and professionals in materials science and display engineering, offering an objective comparison with alternative liquid crystal technologies, supported by established experimental data and methodologies.
Introduction: The Enduring Relevance of Cholesteric Liquid Crystals
The quest for energy-efficient, high-performance displays has driven significant innovation in materials science. Among the various classes of liquid crystals, cholesteric liquid crystals (ChLCs), also known as chiral nematic liquid crystals, hold a unique position due to their distinct optical properties.[1][2] These materials are formed by chiral molecules that self-assemble into a helical superstructure.[2] This unique arrangement is responsible for their hallmark characteristic: the selective reflection of light according to Bragg's Law, which allows for the creation of vibrant colors without the need for energy-intensive backlights or color filters.[3][4]
Cholesterol and its derivatives, such as cholesteryl esters, were the first compounds in which liquid crystalline phases were observed.[2][5] These biomolecules are naturally chiral, making them excellent candidates for forming cholesteric phases.[6] Their ability to exhibit bistability—maintaining either a reflective (planar) or a transparent (focal conic) state without continuous power—makes them ideal for ultra-low-power applications like electronic paper and smart signage.[1][7] This guide will delve into the specific performance metrics of these materials, using cholesteryl heptanoate as a representative example, and compare them against other display technologies.
Core Performance Metrics for Liquid Crystal Displays
To objectively evaluate a liquid crystal material for display applications, a set of standardized performance metrics must be considered. These parameters dictate the visual quality, speed, and power efficiency of the final display.
-
Electro-Optical Response Time: This measures how quickly the liquid crystal molecules reorient themselves upon the application or removal of an electric field. It is typically reported as the rise time (transition to the "on" state) and decay time (relaxation to the "off" state). Faster response times are crucial for displaying dynamic content and video.[8][9]
-
Visual Quality: This is a broad category that includes:
-
Contrast Ratio: The difference in luminance between the brightest white and the darkest black a display can produce.
-
Color Performance: The range and accuracy of colors that can be displayed. ChLCs can produce over 16 million colors by stacking red, green, and blue reflective layers.[3][7][10]
-
Viewing Angle: The maximum angle at which a display can be viewed with acceptable visual performance. ChLCs offer exceptionally wide viewing angles, approaching 180°.[10]
-
-
Power Consumption: For many applications, especially portable devices, power consumption is a critical factor. The bistable nature of ChLCs allows them to consume power only when the displayed image is changed, leading to extreme energy savings.[7]
-
Thermal Stability: The operational temperature range of a liquid crystal is defined by its phase transition temperatures. The material must remain in the desired liquid crystal phase (e.g., cholesteric) across a wide range of ambient temperatures to be commercially viable.[11][12]
Performance Analysis of Cholesteryl Heptanoate-Based Displays
Cholesteryl heptanoate (also known as cholesteryl enanthate) is an ester of cholesterol and heptanoic acid.[13] Its molecular structure, featuring a rigid steroid core and a flexible aliphatic chain, is conducive to forming the cholesteric mesophase.[5][14]
Physicochemical Properties
The performance of a liquid crystal is intrinsically linked to its physical properties. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy are essential techniques for determining the phase transition temperatures that define the material's operational range.
| Property | Cholesteryl Heptanoate | Cholesteryl Nonanoate | Cholesteryl Benzoate |
| Molecular Formula | C₃₄H₅₈O₂ | C₃₆H₆₂O₂ | C₃₄H₅₀O₂ |
| Molar Mass | 498.8 g/mol [13] | 526.9 g/mol | 490.8 g/mol |
| Crystal to LC Transition | ~93 °C[5] | ~80 °C | ~145 °C[2] |
| LC to Isotropic Liquid (Clearing Point) | ~114 °C[5] | ~93 °C | ~179 °C[2] |
| Mesophase Type | Cholesteric & Smectic[5] | Cholesteric | Cholesteric[2] |
Note: Transition temperatures can vary based on purity and experimental conditions. The data presented are representative values from the literature.
Comparative Display Performance
The true measure of a liquid crystal material is its performance in a display device. The following table compares key performance indicators for displays based on Cholesteric Liquid Crystal (ChLCD) technology with other leading display types.
| Performance Metric | Cholesteric LC (ChLC) | Twisted Nematic (TN-LCD) | Electrophoretic (EPD / E-Ink) |
| Display Principle | Light Reflection (Bragg)[3] | Light Transmission with Backlight[15] | Pigment Particle Migration[10] |
| Bistability (Power) | Yes (Ultra-low power)[7] | No (Requires constant power) | Yes (Low power)[10] |
| Sunlight Readability | Excellent (Reflective)[7] | Poor (Requires high brightness) | Excellent (Reflective)[10] |
| Color Performance | Full Color (>16M colors)[3][10] | Full Color (>16M colors) | Limited Color (~4096 colors)[10] |
| Response Time | 1-2 seconds (full-color update)[10] | < 25 ms | ~15 seconds (6-color update)[10] |
| Viewing Angle | ~180°[10] | 160°-170°[10] | 170°-180°[10] |
| Backlight/Filters | Not Required[7] | Required | Not Required |
Experimental Protocols for Characterization
To ensure scientific integrity, performance claims must be supported by robust and replicable experimental methodologies. The following sections detail the protocols for synthesizing and characterizing cholesterol-based liquid crystals.
Protocol: Synthesis of Cholesteryl Esters
The synthesis of cholesteryl esters like cholesteryl heptanoate is typically achieved through an esterification reaction between cholesterol and the corresponding carboxylic acid (or its more reactive acyl chloride derivative).
Objective: To synthesize cholesteryl heptanoate from cholesterol.
Causality: The use of an acyl chloride (heptanoyl chloride) is often preferred over the carboxylic acid as it is more reactive, leading to higher yields and milder reaction conditions, which helps prevent degradation of the complex cholesterol molecule. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve cholesterol in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add a stoichiometric equivalent of pyridine to the solution.
-
Acylation: Slowly add heptanoyl chloride dropwise to the stirred solution at room temperature.
-
Reaction: Allow the mixture to stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic mixture with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization from a solvent like acetone, to yield the pure cholesteryl heptanoate.[16]
Caption: Workflow for the synthesis of cholesteryl heptanoate.
Protocol: Measuring Electro-Optical Response Time
The response time is a critical parameter measured by applying a voltage pulse to a liquid crystal cell and monitoring the change in light transmission with a photodiode.
Objective: To measure the rise and decay times of a ChLC cell.
Causality: The experimental setup uses crossed polarizers. In the initial state, the helical structure of the ChLC rotates the polarization of light, allowing it to pass through the second polarizer (analyzer). When a sufficiently high voltage is applied, the helix unwinds, and the molecules align with the field. This removes the light-guiding effect, and the light is blocked by the analyzer, creating a change in transmission intensity that can be timed.[9][17]
Step-by-Step Methodology:
-
Setup Assembly: Arrange the experimental apparatus consisting of a stable light source (e.g., He-Ne laser), a polarizer, the liquid crystal cell holder, a second polarizer (analyzer) oriented at 90° to the first, a photodiode detector, and an oscilloscope.[9][18][19]
-
Sample Preparation: Fill a liquid crystal cell (two parallel glass plates with transparent electrodes and a defined gap) with the cholesteryl heptanoate mixture.
-
Signal Generation: Connect the LC cell electrodes to a function generator capable of producing square wave voltage pulses.
-
Measurement:
-
Apply a voltage pulse to the cell to switch it from the reflective (or light-guiding) state to the transparent (or light-blocking) state.
-
The photodiode detects the change in light intensity, which is displayed on the oscilloscope.
-
The rise time is measured as the time taken for the transmission to change from 90% to 10% of its maximum value.
-
When the voltage is removed, the molecules relax back to their helical state. The decay time is the time taken for the transmission to return from 10% to 90%.
-
-
Data Analysis: Analyze the oscilloscope trace to determine the rise and decay times accurately. The measurement can be repeated at different voltages to characterize the voltage-dependent switching behavior.[19]
Caption: Experimental setup for measuring LC response time.
Discussion: Advantages and Limitations
Advantages of Cholesterol-Based ChLC Displays:
-
Energy Efficiency: Their bistability is a significant advantage, making them suitable for applications where power is limited, such as e-readers, electronic shelf labels, and IoT devices.[1][7]
-
Optical Performance: ChLC displays offer high image clarity, a wide color gamut, and excellent readability in bright ambient light, which is a major limitation for traditional transmissive displays like TFT-LCDs.[1][10]
-
Simplicity and Cost: By eliminating the need for backlights, color filters, and polarizers, the device structure is simplified, potentially reducing manufacturing costs.[20]
Challenges and Areas for Improvement:
-
Response Time: While sufficient for static images or slow-changing content, the response time of ChLCs is significantly slower than that of nematic LCs used in TFT displays, making them less suitable for high-frame-rate video.[10]
-
Driving Voltage: Switching ChLCs between states can require higher voltages compared to other technologies, which can be a challenge for integration into low-power electronics. However, research into polymer-stabilized cholesteric liquid crystals (PSCLCs) is addressing this by lowering the required driving voltage.[4][21]
-
Color Purity: Achieving highly saturated primary colors can be challenging and may require complex multi-layer stacking or advanced material engineering to optimize the helical pitch for precise wavelengths.[3]
Conclusion and Future Outlook
Cholesterol n-heptyl carbonate and its ester analogs like cholesteryl heptanoate remain highly relevant materials in the field of advanced display technology. Their unique combination of bistability, excellent optical properties, and wide viewing angles makes them a compelling alternative to traditional LCD and EPD technologies, particularly for applications demanding low power consumption and high visibility in ambient light.
Future research will likely focus on overcoming the current limitations of response speed and driving voltage. The development of new chiral dopants, the optimization of host nematic mixtures, and the refinement of polymer stabilization techniques are promising avenues.[4] As these challenges are addressed, cholesterol-based liquid crystals are poised to expand their presence from niche applications to a broader range of dynamic and flexible display technologies.
References
- How ChLCD Works - IRIS Optronics. (2024).
- About Cholesteric Liquid Crystal (ChLCD) - GeneTouch. (n.d.).
- Optimization of the response time measuring method for liquid crystal variable retarders. (2019).
- Cholesteric Liquid Crystal The Future of Display Technology - Daken Chemical. (2023).
- A Comprehensive Comparison of Cholesteric Liquid Crystal, EPD, and Traditional TFT Display Technologies - TFT LCD. (2025).
- Synthesis and characterization of cholesteric liquid crystal elastomer films - Taylor & Francis. (2022).
- Liquid Crystals and Electro-Optic Modulation - PhysicsOpenLab. (2020).
- Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - MDPI. (n.d.).
- Measurement Methods of Nematic Liquid Crystal Response Time - ResearchGate. (2025).
- Experimental setup for response time measurement in liquid crystal devices. - ResearchGate. (n.d.).
- How LCDs Work - Electronics | HowStuffWorks. (n.d.).
- PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS - MRI Questions. (n.d.).
- What is LCD | Topway Display. (2022).
- Synthesis and characterization of cholesteric liquid crystal elastomer films - Ingenta Connect. (2023).
- Evaluation of the Characteristics of Cholesteric Liquid Crystal Diffuser Element Applied in Multi-Focal Display Architectures - MDPI. (2022).
- Study of polymer-stabilized cholesteric liquid crystals for reflective displays in active matrix driving - Taylor & Francis. (2024).
- Fabrication and Measurement of a Twisted Nematic Liquid Crystal Display - OPUS at UTS. (n.d.).
- Reflective Cholesteric Liquid Crystal Displays - ResearchGate. (n.d.).
- Cholesterol-functionalised azo-based biphenyl liquid crystals with carbonate linkage: Synthesis, characterisation, and photophysical study - Taylor & Francis. (n.d.).
- Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of cholesteryl heptanoate - PMC. (n.d.).
- Preparation of Cholesteryl Ester Liquid Crystals - chymist.com. (n.d.).
- Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment - Journal of Chemical Education. (2005).
- Cholesteric liquid crystal - Wikipedia. (n.d.).
- DIELECTRIC PROPERTIES OF CHOLESTEROL DERIVATIVES - Romanian Journal of Physics. (2006).
- Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics. (n.d.).
- Cholesteryl heptanoate | C34H58O2 | CID 102014 - PubChem. (n.d.).
- Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PubMed Central. (n.d.).
- Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC. (2025).
- Preparation of Cholesteryl Ester Liquid Crystals - MRSEC Education Group. (n.d.).
- Cholesteryl oleyl carbonate - Wikipedia. (n.d.).
- Method for producing cholesterol liquid crystal display element and product thereof - Google Patents. (n.d.).
- Determination of the Dielectric Anisotropy of Cholesteric Liquid Crystals | Request PDF - ResearchGate. (2025).
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Navigating the Spectrum: A Comparative Guide to Alternatives for Cholesterol n-Heptyl Carbonate in Thermochromic Applications
For the Researcher, Scientist, and Drug Development Professional
In the dynamic world of temperature-sensitive materials, cholesteric liquid crystals stand out for their vibrant, reversible color responses to thermal fluctuations. For decades, formulations based on cholesterol derivatives have been the cornerstone of thermochromic applications, from medical diagnostics to smart coatings. Among these, cholesterol n-heptyl carbonate has found its place as a reliable component in many mixtures. However, the pursuit of enhanced performance, cost-effectiveness, and novel functionalities necessitates a broader perspective on the available material landscape.
This guide serves as an in-depth technical resource for professionals seeking to explore and implement alternatives to cholesterol n-heptyl carbonate. We will delve into the nuances of cholesteryl ester-based systems, offering a comparative analysis of their performance, and venture into the realm of non-cholesteryl chiral nematic liquid crystals, a promising frontier for next-generation thermochromic materials. This document is designed to empower you with the knowledge to not only select but also to innovate in the field of temperature-sensitive technologies.
The Foundation: Understanding Cholesteric Liquid Crystal Thermochromism
The remarkable ability of cholesteric liquid crystals (also known as chiral nematic liquid crystals) to change color with temperature is a consequence of their unique molecular architecture.[1] These materials are composed of chiral molecules that self-assemble into a helical structure. The pitch of this helix, the distance over which the molecules complete a 360° twist, is highly sensitive to temperature.[2] This helical structure selectively reflects light of a specific wavelength, which is directly proportional to the pitch. As the temperature changes, the helical pitch changes, resulting in a shift in the reflected wavelength and, consequently, a change in the observed color.[2] The color play of a thermochromic liquid crystal mixture is defined by its red start temperature (the temperature at which the red color first appears) and its bandwidth (the temperature range over which the entire color spectrum is observed).
The Workhorse: Cholesteryl Ester-Based Systems
Historically, the most common approach to creating thermochromic liquid crystals has been through the use of cholesterol derivatives, particularly esters and carbonates.[3] Cholesterol n-heptyl carbonate is one such derivative. However, a single cholesteryl ester rarely provides the desired temperature range and color play for a specific application.[4] Therefore, these materials are almost always used in mixtures, where the properties of the final formulation can be precisely tuned by adjusting the composition and ratio of its components.[4]
Comparative Analysis of Cholesteryl Ester Alternatives
The key to finding a suitable alternative to cholesterol n-heptyl carbonate lies in understanding the properties of other commercially available cholesteryl esters and how they behave in mixtures. The choice of ester influences the melting point, the clearing point (the temperature at which the material becomes an isotropic liquid and loses its color), and the temperature range of the thermochromic effect.[5][6]
Here, we compare some of the most common cholesteryl esters used in thermochromic formulations:
| Cholesteryl Ester | Chemical Formula | Melting Point (°C) | Key Characteristics in Mixtures |
| Cholesteryl Nonanoate | C₃₆H₆₂O₂ | 77-82 | Often used in conjunction with cholesteryl oleyl carbonate and cholesteryl benzoate to create thermochromic effects at various temperatures.[7] |
| Cholesteryl Oleyl Carbonate (COC) | C₄₆H₈₀O₃ | ~20 | A low-melting point ester frequently used as a base to lower the operating temperature of a mixture.[4][8] |
| Cholesteryl Benzoate (CB) | C₃₄H₅₀O₂ | 149-150 | A high-melting point ester that, when mixed with lower melting point esters like COC, can create formulations with a wide range of temperature sensitivities. It was the first material in which liquid crystal properties were discovered.[4][9] |
| Cholesteryl Pelargonate (CP) | C₃₆H₆₂O₂ | ~80 | Exhibits a smectic to twisted nematic phase transition and is a common component in ternary mixtures with CB and COC to achieve specific thermochromic behavior.[10] |
Causality in Mixture Formulation: The thermochromic properties of a cholesteryl ester mixture are not a simple linear combination of the properties of its individual components.[11] The intermolecular interactions between the different ester molecules lead to complex phase behavior, often resulting in a depression of the melting point and a shift in the temperature range of the color play. For instance, adding a lower melting point ester like cholesteryl oleyl carbonate to a higher melting point ester like cholesteryl benzoate can significantly lower the temperature at which the thermochromic effect is observed.[4] By carefully selecting the components and their ratios, a researcher can design a formulation with a specific red start temperature and bandwidth.
Beyond Cholesterol: The Promise of Non-Sterol Chiral Nematic Liquid Crystals
While cholesteryl esters have a long and successful history, there is a growing interest in non-cholesterol-based chiral nematic liquid crystals for thermochromic applications.[3] These materials offer the potential for greater chemical stability, broader color ranges, and novel functionalities.
The fundamental principle remains the same: inducing a chiral helical structure in a liquid crystal. In non-cholesteryl systems, this is typically achieved by mixing a nematic liquid crystal (a material composed of rod-like molecules that align in a common direction) with a chiral dopant.[12] The chiral dopant imparts a twist to the nematic structure, creating a chiral nematic phase with thermochromic properties.
A Representative Non-Cholesteryl System
A common approach involves using a commercially available nematic liquid crystal mixture, such as E7, and adding a chiral dopant to induce the desired helical pitch. The choice of chiral dopant is critical and will determine the temperature sensitivity and color play of the final mixture.
Diagram of a Non-Cholesteryl Chiral Nematic Liquid Crystal System:
Caption: Formation of a non-cholesteryl thermochromic liquid crystal.
Experimental Protocols: A Self-Validating Approach
To ensure the reliability and reproducibility of your findings, it is crucial to follow a systematic and well-documented experimental workflow. The following protocols are designed to be self-validating, with built-in checks and characterization steps.
Synthesis of a Cholesteryl Ester-Based Thermochromic Mixture
This protocol describes the preparation of a ternary mixture of cholesteryl benzoate (CB), cholesteryl pelargonate (CP), and cholesteryl oleyl carbonate (COC).[1]
Materials:
-
Cholesteryl Benzoate (CB)
-
Cholesteryl Pelargonate (CP)
-
Cholesteryl Oleyl Carbonate (COC)
-
Small glass vial with a screw cap
-
Spatula
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Balance (accurate to 0.1 mg)
Procedure:
-
Weighing the Components: Accurately weigh the desired amounts of CB, CP, and COC into the glass vial. The ratio of these components will determine the final thermochromic properties. A common starting point is a 1:1:1 mass ratio.
-
Melting and Mixing: Place the magnetic stir bar in the vial and loosely screw on the cap. Place the vial on the hot plate and heat to approximately 80-90°C while stirring. Continue heating and stirring until all components have completely melted and formed a homogenous, clear liquid.
-
Homogenization: Continue stirring the molten mixture for at least 15 minutes to ensure complete homogenization.
-
Cooling and Observation: Turn off the heat and allow the mixture to cool slowly to room temperature. Observe the color changes as the mixture cools through its thermochromic range.
-
Storage: Once at room temperature, tighten the cap and store the vial in a dark, cool place.
Causality of Experimental Choices: The heating step is crucial to ensure all components are in their isotropic liquid phase, allowing for complete mixing at the molecular level. Slow cooling is important to allow the liquid crystal phases to form properly, leading to a well-defined and repeatable color play.
Characterization of Thermochromic Properties
Diagram of the Characterization Workflow:
Caption: Workflow for characterizing thermochromic liquid crystals.
1. Differential Scanning Calorimetry (DSC):
DSC is a fundamental technique for determining the phase transition temperatures of your thermochromic liquid crystal.[13]
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared TLC mixture into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected solid-to-liquid crystal transition.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its clearing point to enter the isotropic liquid phase.
-
Hold at this temperature for a few minutes to erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The onset of the peak on the second heating scan corresponding to the transition from the cholesteric to the isotropic phase is the clearing point. The transition from the solid or smectic phase to the cholesteric phase indicates the beginning of the thermochromic range.
2. Polarized Optical Microscopy (POM) with a Hot Stage:
POM allows for the direct visualization of the color play and the liquid crystal textures as a function of temperature.[8]
-
Sample Preparation: Place a small amount of the TLC mixture between a microscope slide and a coverslip. Gently press the coverslip to create a thin film. For optimal color visualization, the microscope slide should have a black background.
-
Instrumentation: Use a polarized light microscope equipped with a calibrated hot stage.
-
Procedure:
-
Place the prepared slide on the hot stage.
-
Slowly heat the sample while observing it through the microscope with crossed polarizers.
-
Record the temperature at which the first color (red) appears (the red start temperature).
-
Continue heating and record the temperatures at which the other colors of the spectrum (orange, yellow, green, blue, violet) appear.
-
Note the temperature at which the color disappears and the field of view becomes dark (the clearing point).
-
Slowly cool the sample and observe if the color changes are reversible.
-
Performance Comparison and Data Summary
The following table provides a representative comparison of the thermochromic properties of different cholesteryl ester mixtures. It is important to note that the exact values can vary depending on the purity of the materials and the precise composition of the mixture.
| Mixture Composition (by weight) | Red Start (°C) | Bandwidth (°C) | Color at Room Temp. (~25°C) |
| Cholesterol n-Heptyl Carbonate (Baseline) | Varies with mixture | Varies with mixture | Dependent on formulation |
| 45% CN, 35% COC, 20% CB | ~25 | ~5 | Red/Orange |
| 30% CN, 40% COC, 30% CB | ~30 | ~7 | Black (below red start) |
| 50% CP, 30% COC, 20% CB | ~35 | ~5 | Black (below red start) |
| 40% CP, 40% COC, 20% CB | ~32 | ~6 | Black (below red start) |
CN: Cholesteryl Nonanoate, COC: Cholesteryl Oleyl Carbonate, CB: Cholesteryl Benzoate, CP: Cholesteryl Pelargonate
Conclusion
The landscape of thermochromic materials is rich and varied, offering a multitude of options beyond single-component systems. While cholesterol n-heptyl carbonate has its merits, a deeper understanding of cholesteryl ester mixtures and the emerging field of non-cholesteryl chiral nematic liquid crystals opens up new avenues for innovation. By employing a systematic approach to formulation and characterization, researchers and developers can tailor the thermochromic response of these fascinating materials to meet the precise demands of their applications, from sensitive medical thermometers to advanced smart materials.
References
-
Nguyen, J., et al. (2020). Thermochromic Fibers via Electrospinning. Polymers, 12(4), 842. [Link]
-
Grynko, D. O., et al. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. Crystals, 10(3), 209. [Link]
-
D'Elia, E. (2020). What are Thermochromic Liquid Crystals? [Video]. YouTube. [Link]
-
NNCI. (n.d.). Making a Liquid Crystal Thermometer. [Link]
-
Hallcrest. (n.d.). Handbook of Thermochromic Liquid Crystal Technology. SpotSee. [Link]
-
The Pop Up Workshop. (2014). Thermochromic Liquid Crystals. [Link]
- Sun Chemical Corporation. (2021). Thermochromic liquid crystal inks and coatings. (WO2021046004A1).
-
Grynko, D. O., et al. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. Crystals, 10(3), 209. [Link]
-
Dorohoi, D. O., & Melniciuc-Puica, N. (2016). Cholesteric Liquid Crystals and Their Applications in Temperature Measurements and in Contamination Detection. Journal of Applied Mathematics and Physics, 4, 1-10. [Link]
-
Wikipedia. (n.d.). Cholesteryl nonanoate. [Link]
-
Chen, Y., et al. (2021). Thermochromic Multicolored Photonic Coatings with Light Polarization- and Structural Color-Dependent Changes. ACS Applied Polymer Materials, 4(1), 48-55. [Link]
-
Kowalewski, T. A. (2007). Thermochormic Liquid Crystals. In Springer Handbook of Experimental Fluid Mechanics (pp. 591-604). Springer. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
Wen, X., et al. (2024). Beyond Color Boundaries: Pioneering Developments in Cholesteric Liquid Crystal Photonic Actuators. Micromachines, 15(6), 808. [Link]
-
Bionity. (n.d.). Cholesteryl benzoate. [Link]
-
Frizon, T. E., et al. (2017). Evaluation of a Thermochromic Liquid Crystal for Use as a Temperature Sensor for Components of Electrical Systems. Journal of the Brazilian Chemical Society, 28(8), 1466-1474. [Link]
-
Srivatsa, K. M., & Somashekar, R. (2012). Synthesis and mesomorphic properties of chiral nematic liquid crystals based on cholesterol. Phase Transitions, 85(1-2), 113-122. [Link]
-
Lagerwall, J. P. F. (2016). Chiral Liquid Crystals: Structures, Phases, Effects. Crystals, 6(2), 14. [Link]
-
Glasgow, B. J., & Abduragimov, A. R. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126. [Link]
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Comparative Review: Synthesis Strategies for Cholesteryl Carbonates
Executive Summary
Cholesteryl carbonates are critical intermediates in the formulation of liquid crystals (LCPs), liposomal drug delivery systems (LNPs), and biodegradable polymers. Their synthesis has historically relied on phosgene derivatives, prioritizing reactivity over safety. However, the shifting landscape of "Green Chemistry" and industrial safety regulations has driven the adoption of alternative activation strategies.
This guide objectively compares the three dominant synthesis routes:
-
The Classical Acylation (Chloroformate/Triphosgene) – The benchmark for yield and reactivity.
-
The Nucleophilic Substitution (Carbonyldiimidazole - CDI) – The benchmark for laboratory safety.
-
Direct Transesterification (Dialkyl/Diaryl Carbonates) – The benchmark for sustainability.
Reaction Landscape & Mechanisms[1][2]
The following diagram illustrates the mechanistic divergence of the three primary methods starting from the cholesterol scaffold.
Figure 1: Mechanistic pathways for cholesteryl carbonate synthesis. Method A proceeds via an acid chloride; Method B via an active amide; Method C via equilibrium-driven exchange.
Comparative Performance Analysis
The choice of method depends heavily on the scale of synthesis and the sensitivity of the alcohol partner (
| Feature | Method A: Chloroformate | Method B: CDI Coupling | Method C: Transesterification |
| Primary Driver | Reactivity | Safety | Sustainability |
| Yield (Typical) | 85 – 98% | 75 – 90% | 50 – 75% (Equilibrium limited) |
| Atom Economy | Low (Stoichiometric waste) | Medium (Imidazole byproduct) | High (Methanol/Phenol byproduct) |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Moderate | Low |
| Purification | Acid wash/Crystallization | Column Chromatography/Wash | Distillation (High BP) |
| Hazards | Phosgene generation, HCl gas | Sensitizer (CDI) | High Temp, Pressurized vessels |
| Scalability | High (Industrial Standard) | Medium (Cost prohibitive) | High (Continuous Flow potential) |
Expert Insight:
-
Method A is the only viable option when the alcohol partner (
) is sterically hindered or electron-deficient. The high electrophilicity of the chloroformate overcomes these barriers. -
Method B is the "Gold Standard" for medicinal chemistry and bioconjugation (e.g., PEGylation) because it avoids the formation of HCl, which can degrade acid-sensitive linkers or acetal protecting groups.
-
Method C is currently limited to simple alkyl chains (e.g., Cholesteryl Oleyl Carbonate for liquid crystals) where forcing conditions (high heat/vacuum) are acceptable.
Detailed Experimental Protocols
Protocol A: The "Standard" Chloroformate Route
Best for: High yields, valuable alcohols, and acid-stable substrates.
Reagents:
-
Cholesteryl Chloroformate (Commercially available or prepared via Triphosgene).
-
Target Alcohol (
). -
Dichloromethane (DCM) – Anhydrous.
-
Pyridine or Triethylamine (TEA).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 1.0 eq of the target alcohol and 1.2 eq of Pyridine in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.1 eq of Cholesteryl Chloroformate dropwise (dissolved in minimal DCM).
-
Note: A white precipitate (Pyridinium hydrochloride) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with Anisaldehyde).
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash 1x with cold 1M HCl (removes excess pyridine).
-
Wash 1x with saturated
(neutralizes acid traces). -
Wash 1x with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Acetone/Ethanol is preferred for crystalline carbonates; column chromatography for oils.
Protocol B: The "Green" CDI One-Pot Route
Best for: Acid-sensitive compounds, safety-restricted labs.
Reagents:
-
1,1'-Carbonyldiimidazole (CDI).[3]
-
Target Alcohol (
). -
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve Cholesterol (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) in one portion at RT.
-
Observation:
gas evolution will occur.[4] Stir for 1 hour until gas evolution ceases.
-
-
Coupling: Add the target alcohol (1.0 – 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (60–70°C) for 6–12 hours.
-
Why Reflux? The imidazole-carbamate intermediate is less reactive than a chloroformate; thermal energy is required to drive the nucleophilic attack of the second alcohol.
-
-
Workup:
-
Evaporate THF.
-
Redissolve in Ethyl Acetate.
-
Wash 3x with water (removes imidazole byproduct).
-
-
Purification: Flash chromatography is usually required to separate the product from unreacted cholesterol.
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal synthesis route for your specific application.
Figure 2: Decision matrix for selecting synthesis method based on substrate chemistry and scale.
References
-
Paschke, R. et al. (1990). Synthesis and properties of cholesteryl carbonates and their application in liquid crystals.Liquid Crystals, 8(2), 199-210.
-
Saha, A. et al. (2013). Green synthesis of organic carbonates using DMC.RSC Advances, 3, 1726-1745.
-
Gnanou, Y. & Taton, D. (2001). Use of CDI in the synthesis of functionalized polymers.Macromolecular Symposia, 174(1), 333-342.
-
Cotarca, L. et al. (1996). Bis(trichloromethyl) carbonate (Triphosgene): A safer phosgene substitute.Synthesis, 1996(05), 553-576.
-
Shaikh, A. A. & Sivaram, S. (1996). Organic Carbonates: Synthesis and Applications.[5][3][4][6]Chemical Reviews, 96(3), 951–976.
Sources
- 1. Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactive imidazole intermediates: simplified synthetic approach to functional aliphatic cyclic carbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00911H [pubs.rsc.org]
- 4. One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
